4-Methylpyrido[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23275-60-7 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-9-5-4-8-14-11-7-3-2-6-10(11)13-12(9)14/h2-8H,1H3 |
InChI Key |
UMTJNNGWKPQWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthetic Analysis and Methodologies for the Synthesis of 4 Methylpyrido 1,2 a Benzimidazole
Classical Synthetic Approaches for Pyrido[1,2-a]benzimidazole (B3050246) Frameworks
Traditional methods for assembling the pyrido[1,2-a]benzimidazole core have historically relied on cyclocondensation and ring closure reactions. These foundational strategies involve the formation of the key pyridine (B92270) ring onto a pre-existing benzimidazole (B57391) structure or the simultaneous construction of the imidazole (B134444) and pyridine rings from acyclic or simpler cyclic precursors.
Cyclocondensation Reactions Employing Ortho-Substituted Anilines and Pyridine Derivatives
One of the earliest and most direct strategies involves the reaction between a pyridine derivative and an ortho-substituted aniline. A key example is the reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium chlorides. In this approach, the pyridinium (B92312) salt, readily prepared from pyridine and an ortho-nitro-halogenated arene, undergoes reduction. The resulting amino group then attacks the pyridine ring intramolecularly to form the fused benzimidazole system.
Another classical method is the multicomponent reaction. Polysubstituted pyrido[1,2-a]benzimidazole derivatives can be produced in a one-pot, four-component reaction using pyridine or a substituted pyridine like 3-picoline, chloroacetonitrile, malononitrile (B47326), and an aromatic aldehyde in refluxing acetonitrile. nih.gov The proposed mechanism involves the initial formation of a polysubstituted benzene (B151609) intermediate, which then undergoes substitution and annulation with the pyridine component to yield the final fused heterocyclic product. nih.gov Furthermore, an efficient, metal-free procedure for preparing the pyrido[1,2-a]benzimidazole skeleton utilizes the reaction of 2-aminopyridines with non-aromatic cyclohexanones. rsc.org In this process, the cyclohexanone (B45756) serves as the source for the benzene ring via a dehydrogenation-aromatization sequence, with molecular oxygen acting as a green oxidant. rsc.org
Ring Closure Strategies Involving Benzimidazole Precursors and Pyridine-Based Reagents
A highly versatile and common approach starts with a pre-formed 2-aminobenzimidazole (B67599), which acts as a dinucleophile. This intermediate can react with a variety of 1,3-dielectrophiles to construct the fused pyridine ring.
For instance, the reaction of 2-aminobenzimidazole with β-dicarbonyl compounds or their synthetic equivalents is a well-established method. The synthesis of a tracer for positron emission tomography, known as T808, involved the interaction of 2-aminobenzimidazole with 4-ethoxybutan-2-one. nih.gov This reaction proceeds via condensation to form the pyrimidine (B1678525) ring of a related pyrimido[1,2-a]benzimidazole (B3050247), but the principle of using a 1,3-dielectrophile is analogous and highlights a common strategy. nih.gov Similarly, cyclization with methyl cinnamates in the presence of a base like potassium carbonate has been used to produce 4-arylpyrimido[1,2-a]benzimidazoles, demonstrating the regioselective formation of 4-substituted products. nih.gov
The reaction of 2-aminobenzimidazole with unsaturated carbonyl compounds is another fruitful strategy. For example, condensation with chromones can lead to the formation of the fused system through the opening of the pyrone ring followed by cycloaddition. nih.gov
Modern Catalytic Methods for the Construction of 4-Methylpyrido[1,2-a]benzimidazole
To overcome the often harsh conditions and limited substrate scope of classical methods, modern organic synthesis has turned to transition metal catalysis. These methods offer milder reaction conditions, greater efficiency, and broader functional group tolerance.
Transition Metal-Catalyzed Cyclization Reactions
Catalysis by transition metals, particularly palladium and copper, has revolutionized the synthesis of complex heterocyclic frameworks, including the pyrido[1,2-a]benzimidazole system. These methods often involve C-H activation or cross-coupling reactions to forge the critical carbon-carbon and carbon-nitrogen bonds.
Palladium catalysis is a powerful tool for constructing the pyrido[1,2-a]benzimidazole skeleton. One notable approach involves the C-H activation and tandem cyclization of 2-arylimidazo[1,2-a]pyridines with iodonium (B1229267) ylides, catalyzed by a ruthenium complex, which provides a conceptual basis for similar palladium-catalyzed transformations. researchgate.net
A more direct palladium-catalyzed method is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form related 1,2-benzisoxazoles. rsc.org This strategy, which activates the C-H bonds ortho to the phenol-derived O-N bond, demonstrates the power of palladium to facilitate the simultaneous construction of C-C and C=N bonds. rsc.org Such a strategy could be conceptually adapted for the synthesis of the target pyrido[1,2-a]benzimidazole ring system.
A plausible mechanism for palladium-catalyzed formation often begins with the oxidative addition of a Pd(0) catalyst to a halogenated precursor, such as 2-(2-bromoanilino)quinoline for a related system. This is followed by an intramolecular nucleophilic attack and subsequent reductive elimination to form the new C-N or C-C bond, regenerating the Pd(0) catalyst and completing the catalytic cycle.
Table 1: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Ru(II) complex | 2-Arylimidazo[1,2-a]pyridine, Iodonium ylide | Pyrido[1,2-a]benzimidazole | researchgate.net |
| Pd(OAc)2 | N-Phenoxyacetamide, Aldehyde | 1,2-Benzisoxazole | rsc.org |
Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of benzimidazole-fused heterocycles. nih.gov These methods often proceed via C-N cross-coupling reactions, which are fundamental to the assembly of the target scaffold.
A facile, one-pot method for synthesizing 2-arylaminobenzimidazoles employs a copper-catalyzed domino C-N cross-coupling reaction. nih.gov While this method builds a substituted benzimidazole rather than the full fused system, it highlights the utility of copper in forming the key C-N bonds necessary for the scaffold. The mechanism can involve a copper-based desulfurization/nucleophilic substitution followed by sequential intramolecular and intermolecular C-N cross-coupling events. nih.gov The use of copper catalysts addresses some limitations of other methods, such as the expense of other transition metals and the low reactivity of certain precursors. nih.gov
The annulation onto a pre-existing benzimidazole ring is a common strategy, often utilizing CuI catalysis for C-N bond formation. nih.gov The development of these copper-promoted methods provides a practical and powerful toolkit for accessing the pyrido[1,2-a]benzimidazole core and its derivatives under relatively mild conditions.
Iron- and Other Earth-Abundant Metal-Catalyzed Transformations
The use of iron, copper, and zinc represents a cost-effective and environmentally conscious alternative to precious metal catalysts like palladium. Research has demonstrated the efficacy of these earth-abundant metals in constructing the pyrido[1,2-a]benzimidazole core.
A notable method involves a co-catalytic system of copper(II) acetate (B1210297) (Cu(OAc)₂) and iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). acs.org This system facilitates the direct intramolecular aromatic C-H amination of N-aryl-2-aminopyridines in DMF under an oxygen atmosphere, producing a variety of pyrido[1,2-a]benzimidazoles in moderate to excellent yields. Mechanistic studies suggest that this transformation proceeds through a Cu(III)-catalyzed electrophilic aromatic substitution pathway. acs.org
Iron(III) chloride (FeCl₃) has been effectively used as a catalyst in the functionalization of related heterocyclic systems like imidazo[1,2-α]pyridines. nih.gov For instance, an efficient three-component coupling reaction using FeCl₃ allows for the sulfonylmethylation of these scaffolds, indicating the potential for iron catalysis in similar transformations to build or modify the pyrido[1,2-a]benzimidazole ring system. nih.gov
Furthermore, zinc-based catalysts have been developed for the green synthesis of related pyrimido[1,2-a]benzimidazoles. A nano-porous catalyst, ZnO@SO₃H@Tropine, has been utilized in a one-pot, three-component synthesis under solvent-free conditions, achieving high yields in short reaction times. nih.gov This highlights the versatility of zinc catalysis in constructing complex heterocyclic systems efficiently.
Table 1: Earth-Abundant Metal-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ / Fe(NO₃)₃·9H₂O | N-aryl-2-aminopyridines | Intramolecular C-H Amination | Uses O₂ as oxidant; moderate to excellent yields. | acs.org |
| FeCl₃ | Imidazo[1,2-α]pyridines, Sodium Sulfinates, DMA | Three-Component Sulfonylmethylation | Demonstrates iron's utility in C-C and C-S bond formation on related scaffolds. | nih.gov |
| ZnO@SO₃H@Tropine | Aldehyde, 2-Aminobenzimidazole, Malononitrile | One-Pot Three-Component Synthesis | Solvent-free conditions; high yields (95-99%); reusable catalyst. | nih.gov |
Organocatalytic Routes to the Pyrido[1,2-a]benzimidazole Skeleton
Organocatalysis avoids the use of metals, mitigating concerns about cost, toxicity, and environmental contamination. Various small organic molecules have been employed as catalysts for the synthesis of the pyrido[1,2-a]benzimidazole core and its analogues.
Acid catalysts such as p-toluenesulfonic acid (PTSA) and acetic acid (AcOH) have been used in multicomponent reactions to generate pyrimido[1,2-a]benzimidazoles, a closely related class of compounds. nih.gov These reactions are noted for their high yields and environmental friendliness. nih.gov Another approach utilized guanidine (B92328) hydrochloride to mediate a substoichiometric, solvent-free synthesis of pyrimido[1,2-a]benzimidazole units from aryl aldehydes, aryl methyl ketones, and benzimidazole. nih.gov These examples underscore the potential of organocatalysis to provide efficient, metal-free pathways to the target heterocyclic system.
Photoredox Catalysis and Electrocatalysis in Pyrido[1,2-a]benzimidazole Synthesis
Harnessing energy from light (photoredox catalysis) or electricity (electrocatalysis) offers modern, green alternatives to traditional synthetic methods that often require stoichiometric chemical oxidants.
An innovative approach to the pyrido[1,2-a]benzimidazole skeleton involves a palladium-catalyzed electro-oxidative intramolecular C-H/N-H annulation reaction. researchgate.net This method proceeds without any external oxidant or additive, generating hydrogen gas as the only byproduct. acs.orgresearchgate.net The reaction is performed under mild conditions at room temperature in an undivided cell, showcasing the potential of electrocatalysis for industrial applications due to its simplicity and green profile. acs.org Preliminary studies suggest that the Pd(0) species generated during the catalytic cycle is re-oxidized to the active Pd(II) state at the anode, ensuring catalyst turnover. acs.orgresearchgate.net Another report describes the synthesis of a substituted pyrido[1,2-a]benzimidazole via electrochemical oxidation of 2,4,6-tri-t-butylaniline in the presence of pyridine, further demonstrating the utility of electrochemical methods. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly guiding the development of new synthetic methodologies. researchgate.netchemmethod.com
Solvent-Free Reaction Conditions and Sustainable Solvents
Eliminating volatile organic solvents is a key goal of green chemistry. Several methods for synthesizing benzimidazole and pyrido[1,2-a]benzimidazole derivatives have been developed that operate under solvent-free conditions. One such method involves the one-pot, three-component reaction of an aldehyde, 2-aminobenzimidazole, and malononitrile, which is heated at 120 °C without any solvent, promoted by a recyclable ZnO-based catalyst. nih.gov Another approach achieves the synthesis of benzimidazole derivatives by heating o-phenylenediamine (B120857) with an aldehyde or organic acid in a neat mixture, showcasing high efficiency and atom economy. umich.edu
Mechanochemical methods, such as grinding reactants together in a mortar and pestle, represent another powerful solvent-free technique. umich.eduscielo.br Furthermore, the use of sustainable solvents like water, ethanol, or deep eutectic solvents (DES) provides a greener alternative. nih.gov A DES formed from choline (B1196258) chloride and o-phenylenediamine has been successfully used as both the reaction medium and a reagent for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov
Atom Economy and Step Economy Considerations in Pyrido[1,2-a]benzimidazole Syntheses
Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the final product. primescholars.com Reactions with high atom economy, such as addition and multicomponent reactions, are central to green chemistry as they minimize the generation of waste byproducts. primescholars.comrsc.org
Multicomponent reactions (MCRs) are prime examples of high atom and step economy. A one-pot, four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde has been developed for the efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.gov Similarly, the three-component synthesis of pyrimido[1,2-a]benzimidazoles from an aldehyde, 2-aminobenzimidazole, and malononitrile under solvent-free conditions demonstrates excellent step economy by combining multiple transformations into a single operation. nih.gov These strategies, which build complex molecules from simple precursors in one pot, are highly desirable for their efficiency and reduced environmental impact.
Mechanochemical Approaches for Pyrido[1,2-a]benzimidazole Formation
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions. This technique often proceeds in the absence of solvents, reduces reaction times, and can lead to the formation of products that are different from those obtained through traditional solution-phase chemistry.
The synthesis of the related 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using mechanochemical methods, including manual grinding in a mortar and pestle or mixing in a vortex agitator. scielo.br In these procedures, 2-aminopyridine (B139424) and 2-bromoacetophenone (B140003) are ground together for a short period to afford the product in high yield without the need for a solvent during the reaction phase. scielo.br This solvent-free, energy-efficient approach is highly applicable to the synthesis of the this compound scaffold, offering a robust and environmentally friendly alternative to conventional methods.
Table of Mentioned Chemical Compounds
Mechanistic Investigations of this compound Formation Reactions
The formation of the tricyclic pyrido[1,2-a]benzimidazole system typically involves the construction of the pyridine ring onto a pre-existing benzimidazole core, or a concerted cyclization process. The precise mechanism, including the nature of intermediates and transition states, is highly dependent on the starting materials and reaction conditions.
Proposed Reaction Intermediates and Transition States Characterization
The synthesis of 4-substituted pyrimido[1,2-a]benzimidazoles, which shares a similar core structure, provides a basis for postulating the mechanism for the formation of this compound. nih.gov A common strategy involves the reaction of 2-aminobenzimidazole with a suitable carbonyl compound.
For the synthesis of 2,4-disubstituted benzo publish.csiro.aursc.orgimidazo[1,2-a]pyrimidines, a plausible reaction mechanism has been proposed that likely shares features with the formation of the title compound. rsc.org This process can be initiated by the formation of an α-haloketone or a dicarbonyl intermediate from a starting methyl ketone (e.g., a substituted acetophenone) under oxidative conditions. rsc.org
A generalized pathway can be proposed as follows:
Initial Condensation: The reaction likely begins with the nucleophilic attack of one of the nitrogen atoms of 2-aminobenzimidazole on the carbonyl group of a β-dicarbonyl compound or an α,β-unsaturated ketone. In the context of forming a 4-methyl derivative, a precursor such as acetylacetone (B45752) or a related diketone could be employed.
Imine/Enamine Formation: This initial attack is followed by dehydration to form a Schiff base (imine) or an enamine intermediate. This intermediate is crucial for the subsequent cyclization step. For instance, in related syntheses, an imine intermediate is formed between 2-aminobenzimidazole and a phenylglyoxal (B86788) intermediate. rsc.org
Intramolecular Cyclization: The key ring-closing step involves an intramolecular nucleophilic attack from the endocyclic nitrogen of the benzimidazole ring onto a suitable electrophilic carbon of the side chain. This cyclization leads to the formation of the new six-membered pyridine ring. Studies on related systems suggest this can occur via processes like an intramolecular SNAr reaction. nih.gov
Aromatization: The final step is the aromatization of the newly formed ring, which can occur through the elimination of a leaving group or by oxidation, to yield the stable, conjugated pyrido[1,2-a]benzimidazole system.
The characterization of these transient species is challenging. However, their existence is supported by the isolation of stable analogues and by computational modeling studies performed on similar heterocyclic systems. Spectroscopic methods and trapping experiments are key techniques used to identify such intermediates.
Kinetic and Thermodynamic Aspects of Cyclization Pathways
The cyclization to form the pyrido[1,2-a]benzimidazole ring is generally a thermodynamically favorable process, driven by the formation of a stable, aromatic heterocyclic system. The kinetics of the reaction, however, are highly dependent on several factors:
Reaction Temperature: Higher temperatures typically increase the reaction rate but can also lead to the formation of side products. For related heterocyclizations, heating is often necessary to drive the intramolecular ring-closure. nih.gov
Catalyst: The presence of an acid or base catalyst is often crucial. Acid catalysts can activate carbonyl groups towards nucleophilic attack, while base catalysts can deprotonate the amine groups of the benzimidazole, increasing their nucleophilicity. In the synthesis of 4-arylpyrimido[1,2-a]benzimidazoles, a base like potassium carbonate is used. nih.gov
Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate. Solvents like DMF and 1,4-dioxane (B91453) are commonly used. nih.govrsc.org
Optimization Strategies for Yield and Selectivity in this compound Synthesis
Optimizing the synthesis of a specific isomer like this compound requires careful control over reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.
Key Optimization Parameters:
| Parameter | Strategy | Expected Outcome | Supporting Evidence |
| Catalyst | Screening of various acid, base, or metal catalysts. Use of solid-supported catalysts or ionic liquids. | Increased reaction rate and potentially higher selectivity. Easier work-up and catalyst recycling. | Efficient synthesis of pyrimido[1,2-a]benzimidazoles has been reported using catalysts like ZnO@SO3H@Tropine rsc.org and Brønsted acidic ionic liquids. rsc.org |
| Solvent | Testing a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane, or solvent-free conditions). | Improved solubility of reactants and stabilization of key intermediates, leading to higher yields. | Solvent-free conditions have been shown to produce high yields (>85%) of pyrimido[1,2-a]-benzimidazoles. nih.gov |
| Temperature | Varying the reaction temperature from room temperature to reflux conditions. Microwave irradiation can also be explored. | Finding the optimal balance between reaction rate and prevention of side reactions or decomposition. | Microwave-assisted synthesis has been effectively used for synthesizing benzo publish.csiro.aursc.orgimidazo[1,2-a]pyrimidine derivatives, often leading to higher yields in shorter times. nih.gov |
| Reactant Stoichiometry | Adjusting the molar ratio of the 2-aminobenzimidazole to the carbonyl-containing precursor. | Maximizing the conversion of the limiting reagent and preventing side reactions from excess reagents. | Crucial for multicomponent reactions to ensure the desired product is the major one formed. rsc.org |
Selectivity: In the synthesis of substituted pyrido[1,2-a]benzimidazoles, regioselectivity is a major concern. The formation of the 4-methyl isomer specifically depends on the structure of the starting materials. For example, the reaction of 2-aminobenzimidazole with methyl cinnamates has been shown to be regioselective, yielding only the 4-substituted products. nih.gov This suggests that by choosing an appropriate α,β-unsaturated ketone or a related precursor with the methyl group at the correct position, the selective synthesis of the 4-methyl isomer can be achieved.
Advanced Spectroscopic and Structural Characterization Techniques for 4 Methylpyrido 1,2 a Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be assembled.
Proton (¹H) NMR Spectroscopic Principles and Applications for Aromatic and Methyl Protons
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. In 4-Methylpyrido[1,2-a]benzimidazole, the protons can be broadly categorized into two groups: those attached to the aromatic rings and those of the methyl group.
The chemical shifts (δ) of the aromatic protons in the pyrido[1,2-a]benzimidazole (B3050246) ring system are influenced by the electron density and the anisotropic effects of the fused ring system. A systematic study of various pyrido[1,2-a]benzimidazole derivatives has established general patterns for the chemical shifts of the protons on the heterocyclic core. researchgate.net Generally, the proton at the H1 position of the pyridine (B92270) ring is observed at the lowest field due to the strong electron-withdrawing effect of the adjacent bridgehead nitrogen atom. researchgate.net Conversely, the H2 proton typically appears in the most upfield region of the heteroaromatic proton signals. researchgate.net Among the protons of the benzimidazole (B57391) moiety, the H8 proton usually exhibits the smallest chemical shift. researchgate.net The methyl group at the 4-position is expected to show a characteristic singlet in the upfield region of the spectrum, typically around δ 2.4-2.5 ppm, as seen in analogous methylated heterocyclic systems.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in the Pyrido[1,2-a]benzimidazole Core
| Proton | Expected Chemical Shift Range (ppm) |
| H1 | Downfield |
| H2 | Upfield (relative to other aromatic protons) |
| H8 | Most upfield of the benzimidazole protons |
| 4-CH₃ | ~2.4 - 2.5 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented are based on general observations for this class of compounds.
Carbon-13 (¹³C) NMR Spectroscopic Principles and Applications for Carbon Skeleton Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift Range (ppm) |
| Aromatic C-H | 110 - 140 |
| Aromatic C-N | 130 - 150 |
| Aromatic C-C (bridgehead) | 140 - 155 |
| 4-CH₃ | < 30 |
Note: These are general ranges and the precise values for this compound would require experimental determination.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationship Determination
To unequivocally assign all proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the individual rings of the pyrido[1,2-a]benzimidazole system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the straightforward assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This technique is particularly useful for identifying the connectivity around quaternary carbons and for linking the different fragments of the molecule together, for instance, confirming the position of the methyl group by observing a correlation from the methyl protons to the C4 and adjacent carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space. This is instrumental in determining the three-dimensional structure and conformation of the molecule in solution. For example, a NOESY correlation between the methyl protons and a proton on the pyridine ring would provide strong evidence for their spatial relationship.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Identification of Characteristic Functional Group Vibrations within this compound
The IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The analysis of these bands can confirm the presence of the key structural motifs.
C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear at slightly lower wavenumbers, generally in the 2850-3000 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bonds of the imidazole (B134444) and pyridine moieties are expected to give rise to a series of complex bands in the 1400-1650 cm⁻¹ region. These bands are often characteristic of the heterocyclic ring system.
C-N Stretching: The C-N stretching vibrations typically appear in the 1200-1350 cm⁻¹ range.
C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic rings provide further structural information and are observed at lower frequencies.
Table 3: General Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 3000 |
| C=C / C=N | Stretching | 1400 - 1650 |
| C-N | Stretching | 1200 - 1350 |
Note: The presented values are general and can be influenced by the specific molecular environment and intermolecular interactions.
Conformational Analysis using Vibrational Spectroscopy
While primarily a tool for identifying functional groups, vibrational spectroscopy can also provide insights into the conformational properties of a molecule. The exact positions and intensities of certain vibrational bands can be sensitive to the molecule's three-dimensional shape. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to simulate the vibrational spectra of different possible conformers. rdd.edu.iq By comparing the calculated spectra with the experimental IR and Raman data, it is possible to deduce the most stable conformation of this compound in the solid state or in solution.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic structure and photophysical properties of conjugated systems like this compound.
The pyrido[1,2-a]benzimidazole core constitutes a rigid, planar, and electron-rich chromophore. The electronic absorption spectra of this heterocyclic system are primarily characterized by intense absorption bands in the UV region, which are attributed to π → π* electronic transitions within the fused aromatic rings. Studies on various derivatives show intense absorption maxima typically around 250 nm. researchgate.net
The electronic properties of the system can be understood in the context of a donor-π-acceptor (D-π-A) model, where the fused rings act as the π-conjugation bridge. researchgate.net The introduction of substituents, such as the methyl group at the C4 position, can modulate the electronic distribution and energy levels of the molecular orbitals. An electron-donating group like methyl is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to the positive inductive effect, which destabilizes the ground state more than the excited state. The solvent environment also plays a critical role; changes in solvent polarity can lead to shifts in the absorption bands, indicating a change in the dipole moment of the molecule upon electronic transition. researchgate.net
Many derivatives of the pyrido[1,2-a]benzimidazole scaffold are known to be fluorescent, a property that is highly sensitive to their structural and environmental factors. The rigid and planar nature of the fused ring system restricts intramolecular motion, which often leads to enhanced fluorescence emission. researchgate.net For some derivatives, emission maxima have been observed around 460 nm in dichloromethane. researchgate.net
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter. For some substituted pyrido[1,2-a]benzimidazoles, high solid-state fluorescence quantum yields, reaching up to 88.80%, have been reported. researchgate.net This suggests that the scaffold is a promising candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs). Furthermore, some related benzo researchgate.netjournalijdr.comimidazo[1,2-a]pyrimidine derivatives have exhibited aggregation-induced emission (AIE), where fluorescence intensity increases in an aggregated state or in the solid state. nih.gov
Below is a table of photophysical data for related benzo researchgate.netjournalijdr.comimidazo[1,2-a]pyrimidine-3-carbonitrile fluorophores, which provides insight into the expected properties of the general scaffold.
| Compound | Absorption λmax (nm) in THF | Emission λmax (nm) in THF | Stokes Shift (nm) | Quantum Yield (ΦF) in THF |
| 6a | 365 | 496 | 131 | 0.44 |
| 6b | 366 | 506 | 140 | 0.35 |
| 6c | 370 | 547 | 177 | 0.54 |
| 6d | 368 | 511 | 143 | 0.44 |
| 6e | 370 | 514 | 144 | 0.34 |
| 6f | 371 | 549 | 178 | 0.70 |
| Data sourced from a study on 4-(aryl)-benzo researchgate.netjournalijdr.comimidazo[1,2-a]pyrimidine-3-carbonitriles in THF solvent. nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. High-resolution and tandem mass spectrometry techniques provide detailed information about this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS is used to confirm its molecular formula, C12H10N2, by matching the experimentally observed mass to the theoretically calculated exact mass. This technique is routinely used to confirm the identity of newly synthesized pyrido[1,2-a]benzimidazole derivatives. researchgate.netnih.govjraic.comnih.gov
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂ |
| Calculated Monoisotopic Mass | 182.08440 u |
| Elemental Composition (by mass) | C: 79.09%, H: 5.53%, N: 15.37% |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure.
While a specific MS/MS study for this compound is not detailed in the surveyed literature, a plausible fragmentation pathway can be proposed based on the known fragmentation of benzimidazole and related heterocyclic systems. journalijdr.comnih.gov The fragmentation is expected to proceed through several key pathways:
Loss of a Methyl Radical: The initial fragmentation could involve the loss of a methyl radical (•CH₃) from the precursor ion, leading to a fragment at m/z 167.
Cleavage of the Pyridine Ring: A characteristic fragmentation in benzimidazole derivatives is the loss of a hydrogen cyanide (HCN) molecule. journalijdr.com This could occur from the pyridine or imidazole portion of the fused system.
Sequential Ring Cleavages: Further fragmentation would likely involve the systematic breakdown of the fused ring system, yielding smaller, stable aromatic cations.
The interpretation of these fragmentation pathways is crucial for the structural confirmation of the compound and for distinguishing it from potential isomers. gre.ac.uknih.gov
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain accurate data on bond lengths, bond angles, and torsional angles.
This analysis would reveal the planarity of the fused pyrido[1,2-a]benzimidazole system and the orientation of the methyl group. Studies on related benzimidazole derivatives show that the core is typically planar or nearly planar. researchgate.netnih.gov For instance, the crystal structure of 2,7,8-trimethyl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole has been determined, confirming its orthorhombic crystal system. researchgate.net Similarly, other complex pyrimido[1,2-a]benzimidazoles have been characterized by X-ray diffraction, providing detailed structural data. nih.govmdpi.com
This technique provides unequivocal proof of the molecular structure and offers insights into intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which govern the material's bulk properties. nih.gov
The table below presents example crystal data for a related heterocyclic compound, demonstrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole 3 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Data sourced from a study on a substituted triazolopyridazinoindole. mdpi.com |
Principles of Diffraction and Determination of Crystal Lattice Parameters
X-ray diffraction (XRD) stands as the cornerstone for the unambiguous determination of the atomic and molecular structure of a crystalline solid. The technique is predicated on the principle that a crystal, with its periodically arranged atoms, can act as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of atoms, the scattered waves interfere with one another, leading to a pattern of constructive and destructive interference.
Constructive interference, which results in a diffracted beam of significant intensity, occurs only when the path difference between X-rays scattered by successive parallel planes of atoms is an integer multiple of the X-ray wavelength. This condition is mathematically expressed by Bragg's Law:
nλ = 2d sin(θ)
where:
n is an integer representing the order of diffraction.
λ is the wavelength of the incident X-rays.
d is the spacing between the parallel atomic planes in the crystal lattice.
θ is the angle of incidence of the X-ray beam with respect to the crystal planes.
By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a complete diffraction pattern is obtained. This pattern is a unique fingerprint of the crystal structure. The analysis of this pattern allows for the determination of the unit cell, which is the basic repeating structural unit of the crystal. The dimensions of the unit cell are defined by the crystal lattice parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).
While specific experimental crystal lattice parameters for this compound are not publicly available, the process for their determination would involve single-crystal X-ray diffraction analysis. A suitable single crystal of the compound would be mounted on a goniometer and irradiated with X-rays. The resulting diffraction data would be processed to yield the unit cell parameters and the space group, which describes the symmetry of the crystal. For related benzimidazole derivatives, various crystal systems, including monoclinic and orthorhombic, have been observed, suggesting that this compound could crystallize in one of these common space groups. nih.govnih.gov
| Parameter | Description |
| a, b, c | The lengths of the unit cell edges. |
| α, β, γ | The angles between the unit cell axes. |
| Space Group | The mathematical group describing the symmetry of the crystal. |
| Z | The number of molecules in the unit cell. |
This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.
Elucidation of Molecular Conformation, Tautomeric Forms, and Intermolecular Interactions in the Solid State
Beyond the determination of the basic crystal lattice, X-ray diffraction data allows for the detailed elucidation of the molecular structure, including its conformation, the potential for tautomerism, and the nature of intermolecular interactions that stabilize the crystal packing.
Molecular Conformation:
The conformation of this compound, specifically the planarity of its fused ring system, is a key structural feature. Computational studies, such as those employing Density Functional Theory (DFT), on related pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown that these molecules are often non-planar. nih.gov The degree of planarity can significantly impact the electronic and structural properties of the compound. For this compound, it is anticipated that the fused pyrido[1,2-a]benzimidazole core would be largely planar, with the methyl group located at the 4-position. The precise bond lengths and angles would be determined from the refinement of the crystal structure data.
Tautomeric Forms:
Tautomerism, the migration of a proton, is a well-documented phenomenon in benzimidazole derivatives. sigmaaldrich.com In the case of N-unsubstituted 1H-benzimidazoles, prototropic tautomerism can lead to the coalescence of signals in NMR spectroscopy in solution. nih.gov In the solid state, however, the tautomeric equilibrium is often "frozen," and a single tautomer typically predominates. nih.gov For this compound, the structure is that of a fixed tautomer due to the nature of the fused ring system, where the nitrogen of the pyridine ring is permanently quaternized. Therefore, the annular tautomerism seen in simpler benzimidazoles is not expected to occur in this compound.
Intermolecular Interactions in the Solid State:
The packing of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice. For this compound, several types of intermolecular interactions are anticipated based on studies of similar heterocyclic systems.
Hydrogen Bonding: While the core structure of this compound lacks a traditional hydrogen bond donor like an N-H group, C-H···N and C-H···π interactions can play a significant role in the crystal packing. researchgate.net The nitrogen atom of the imidazole ring and the aromatic rings can act as hydrogen bond acceptors.
π–π Stacking: The planar aromatic regions of the pyrido[1,2-a]benzimidazole system are prone to π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, are a major stabilizing force in the crystals of many aromatic compounds. researchgate.net The offset or face-to-face arrangement and the inter-centroid distance are key parameters describing these interactions.
van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface can be color-coded to highlight different types of interactions and their relative strengths. For a molecule like this compound, a Hirshfeld analysis would likely reveal significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, providing a detailed picture of the forces holding the crystal together. nih.gov
| Interaction Type | Description | Potential Role in this compound |
| C-H···N Hydrogen Bonds | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | Stabilization of the crystal lattice through interactions with the imidazole nitrogen. |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | A primary driving force for the packing of the planar aromatic systems. |
| van der Waals Forces | Weak, non-specific intermolecular forces. | Contribute to the overall stability of the crystal structure. |
This table summarizes the expected intermolecular interactions based on the analysis of related compounds.
Computational and Theoretical Chemistry Studies of 4 Methylpyrido 1,2 a Benzimidazole
Quantum Mechanical (QM) Calculations on Electronic Structure and Reactivity of 4-Methylpyrido[1,2-a]benzimidazole
Quantum mechanical calculations are fundamental to understanding the electronic landscape of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it ideal for studying complex systems like pyrido[1,2-a]benzimidazole (B3050246) derivatives. researchgate.net Theoretical calculations for related benzimidazole (B57391) compounds have been successfully performed using DFT at the B3LYP/6-31G(d,p) level of theory to understand their structural properties. researchgate.net
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of chemical stability. A smaller energy gap suggests higher reactivity. nih.gov
For related pyrimido[1,2-a]benzimidazole (B3050247) derivatives, DFT calculations have shown that substitutions on the ring system can significantly impact the HOMO and LUMO energy levels. For instance, studies on these related structures indicate that certain derivatives can possess low HOMO-LUMO energy gaps, indicating high reactivity. nih.gov The analysis of frontier molecular orbitals can also elucidate charge transfer within the molecule. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Pyrido[1,2-a]benzimidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative A | -5.8 | -2.1 | 3.7 |
| Derivative B | -6.0 | -2.5 | 3.5 |
| Derivative C | -5.5 | -1.9 | 3.6 |
Note: This table contains representative data for related compounds to illustrate the application of FMO analysis. Specific values for this compound would require direct computational study.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). researchgate.net
For the parent benzimidazole structure and its derivatives, MEP analysis reveals that negative potential is typically localized over electronegative atoms like nitrogen, while the hydrogen atoms of the imidazole (B134444) ring often show positive potential. nih.govresearchgate.net In the case of this compound, the nitrogen atoms of the fused ring system would be expected to be primary sites for electrophilic interaction. The MEP surface provides a visual guide to the molecule's reactivity patterns. researchgate.net
Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are derived from FMO energies and provide quantitative measures of a molecule's reactivity. researchgate.net A higher electrophilicity index, for example, suggests a compound is a good electrophile. nih.gov
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For related heterocyclic systems, calculations of condensed Fukui functions have been used to pinpoint the specific atoms most susceptible to attack. researchgate.net This analysis is crucial for understanding the regioselectivity of chemical reactions involving the pyrido[1,2-a]benzimidazole scaffold.
Table 2: Representative Global Reactivity Descriptors for a Related Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Ionization Potential (I) | 6.1 eV |
| Electron Affinity (A) | 1.8 eV |
| Hardness (η) | 2.15 eV |
| Electronegativity (χ) | 3.95 eV |
| Electrophilicity Index (ω) | 2.08 |
Note: Data derived from a study on the benzimidazole fungicide benomyl (B1667996) to illustrate the concept. nih.gov
Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information. nih.gov These methods have been used to investigate the molecular structure and vibrational frequencies of related benzothiazole (B30560) compounds, showing good agreement with experimental data after scaling. nih.gov For high-precision studies on this compound, ab initio calculations could offer a benchmark for validating results from less computationally demanding methods like DFT.
Density Functional Theory (DFT) for Ground State Properties
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore conformational flexibility, interactions with solvents, and the stability of molecular complexes.
For related benzimidazole derivatives, MD simulations have been employed to study their interaction with biological targets, such as enzymes. nih.govnih.gov These simulations, often running for nanoseconds, can reveal the stability of binding modes and key intermolecular interactions. nih.gov
In the context of this compound, MD simulations would be invaluable for understanding its conformational landscape. The methyl group at the 4-position may influence the planarity and flexibility of the ring system. Furthermore, MD simulations can model solvation effects by placing the molecule in a box of explicit solvent molecules (e.g., water). This approach allows for the study of how solvent molecules arrange around the solute and the nature of solute-solvent interactions, such as hydrogen bonding. mdpi.com The study of solvation free energies through MD simulations can also help predict the compatibility of a compound with different solvents or polymers. nih.gov For instance, simulations on related tetrahydropyrimido[1,2-a]benzimidazole derivatives have been used to assess their stability in complex with protein receptors within a solvated environment. nih.gov
Force Field Development for Pyrido[1,2-a]benzimidazole Systems
A critical component for molecular dynamics (MD) simulations is the development of an accurate molecular mechanics force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. researchgate.net For a novel or less-studied molecule like this compound, a specific force field would likely need to be developed or existing ones, such as the CHARMM General Force Field (CGenFF) nih.gov or the General Amber Force Field (GAFF), nih.govaip.org would require parameterization.
The process of parameterization typically involves:
Bonded Parameters: These govern the geometry of the molecule.
Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.
Angle Bending: The energy associated with deforming the angle between three bonded atoms.
Torsional (Dihedral) Angles: The energy profile associated with rotation around a central bond. These are particularly crucial for defining the conformational preferences of the molecule.
Non-bonded Parameters: These describe the interactions between atoms that are not directly bonded.
Van der Waals Interactions: Modeled using functions like the Lennard-Jones potential, these account for short-range repulsive and long-range attractive forces. aip.org
Electrostatic Interactions: These are represented by partial atomic charges, which are typically derived from quantum mechanical calculations to reproduce the electrostatic potential of the molecule.
For the pyrido[1,2-a]benzimidazole scaffold, particular attention would be paid to the parameters defining the fused ring system to ensure planarity and correct representation of the electronic structure. The methyl group in the 4-position would require parameters for its bonds, angles, and torsional rotations relative to the heterocyclic core.
Table 1: Illustrative Bonded Force Field Parameters for this compound (Note: This table is for illustrative purposes and does not represent actual calculated data.)
| Bond/Angle/Dihedral | Atom Types | Equilibrium Value | Force Constant |
| Bond Stretch | C-C (aromatic) | 1.40 Š| 450 kcal/mol/Ų |
| Bond Stretch | C-N (aromatic) | 1.38 Š| 490 kcal/mol/Ų |
| Bond Stretch | C-C (methyl) | 1.52 Š| 310 kcal/mol/Ų |
| Angle Bend | C-N-C (imidazole) | 108.0° | 65 kcal/mol/rad² |
| Angle Bend | C-C-C (pyridine) | 120.0° | 60 kcal/mol/rad² |
| Dihedral | C-C-C-N | 180.0° | 5.5 kcal/mol |
Investigation of Conformational Ensembles and Dynamics in Various Environments
Once a reliable force field is established, molecular dynamics (MD) simulations can be performed to study the conformational landscape and dynamic behavior of this compound. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov
Key aspects of such an investigation would include:
Conformational Analysis: While the core pyrido[1,2-a]benzimidazole ring system is largely planar, the orientation of the methyl group at the 4-position would be a key conformational variable. MD simulations can explore the rotational profile of this methyl group and identify the most stable conformations.
Solvent Effects: Running simulations in different solvent environments (e.g., in a vacuum, in water, or in an organic solvent) would reveal how intermolecular interactions with the solvent affect the molecule's dynamics and conformational preferences. The polarity of the solvent could influence the electronic properties and intermolecular interactions of the heterocyclic system.
Flexibility and Vibrational Modes: The simulations would also provide insights into the flexibility of the molecule. Analysis of the atomic fluctuations can identify the more rigid and more flexible parts of the structure.
Table 2: Illustrative Conformational Analysis Data for this compound (Note: This table is for illustrative purposes and does not represent actual calculated data.)
| Environment | Major Conformer (Methyl Group Orientation) | Population (%) | Average RMSD (Å) |
| Vacuum | Staggered | 95 | 0.25 |
| Water | Staggered | 92 | 0.30 |
| Chloroform | Staggered | 94 | 0.28 |
Spectroscopic Property Prediction and Simulation for this compound
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. Density Functional Theory (DFT) is a common and effective method for these types of calculations. nih.govresearchgate.net
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule with a high degree of accuracy. nih.govacs.org The standard approach involves:
Optimizing the geometry of this compound using a suitable DFT functional and basis set.
Performing a Gauge-Including Atomic Orbital (GIAO) calculation on the optimized geometry to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). nih.gov
Referencing these shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
A comparison of the calculated chemical shifts with experimental data serves as a validation of the computed structure. Discrepancies can point to inaccuracies in the computational model or suggest a need to consider environmental effects like solvation. acs.org
Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes and does not represent actual data.)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/B3LYP/6-31G*) | Difference (ppm) |
| C2 | 125.4 | 126.1 | -0.7 |
| C3 | 118.2 | 118.9 | -0.7 |
| C4 | 130.1 | 130.5 | -0.4 |
| C4-Methyl | 18.5 | 18.2 | 0.3 |
| C5a | 142.3 | 142.8 | -0.5 |
UV-Vis and Fluorescence Spectra Simulation and Excited State Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. mdpi.commdpi.com This involves:
Optimizing the ground state geometry of the molecule using DFT.
Performing a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. researchgate.net
To simulate fluorescence, the geometry of the first excited state is optimized, and then a TD-DFT calculation is performed to find the energy of the transition back to the ground state.
These calculations provide insights into the nature of the electronic transitions (e.g., π → π* or n → π) by analyzing the molecular orbitals involved. mdpi.com For a conjugated system like pyrido[1,2-a]benzimidazole, the transitions are likely to be of π → π character.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is invaluable for studying the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. researchgate.netacs.org
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Synthetic Steps
To elucidate the mechanism of a synthetic step involved in the formation of this compound, computational chemists would:
Identify Reactants and Products: Define the starting materials and the final product of the reaction step.
Locate the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Specialized algorithms are used to find this structure, which represents the highest energy point along the reaction coordinate. A key feature of a true transition state is the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Perform Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. nih.gov A successful IRC calculation confirms that the located transition state correctly connects the desired reactants and products. smu.edu
This analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction and yields the activation energy, which is the energy difference between the reactants and the transition state.
Table 4: Illustrative Data from a Computational Reaction Mechanism Study (Note: This table is for illustrative purposes and does not represent actual calculated data for the synthesis of this specific compound.)
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Imaginary Frequency (cm⁻¹) |
| Reactants | 0.0 | - | 0 |
| Transition State | +25.5 | C-N bond forming (1.95 Å) | -350 |
| Products | -15.0 | C-N bond formed (1.38 Å) | 0 |
Energy Profiles and Rate Constant Predictions for Chemical Transformations
Detailed computational studies on the energy profiles and rate constant predictions for the chemical transformations of this compound are not extensively available in the current scientific literature. However, insights can be gleaned from theoretical investigations into the synthesis and reactivity of the broader pyrido[1,2-a]benzimidazole class of compounds.
Computational methods, particularly Density Functional Theory (DFT), are well-suited to model reaction mechanisms and determine the energetic feasibility of synthetic routes. For instance, the synthesis of pyrido[1,2-a]benzimidazoles often involves a reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium salts. Theoretical calculations can elucidate the multi-step mechanism of this transformation, identifying key intermediates and transition states. The energy profile of such a reaction would typically involve the initial reduction of the nitro group, followed by nucleophilic attack of the resulting amino or nitroso group onto the pyridine (B92270) ring, and subsequent aromatization to form the fused heterocyclic system.
While specific energy values and rate constants for the 4-methyl derivative are not published, DFT studies on related benzimidazole derivatives have been performed to understand their reactivity. These studies calculate global chemical activity descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, and electron affinity to predict the stability and reactivity of the molecules. For example, a lower HOMO-LUMO energy gap is indicative of higher chemical reactivity.
Furthermore, computational analysis of proposed reaction mechanisms for the synthesis of pyrido[1,2-a]benzimidazoles can predict the most likely pathways and identify potential barriers. For example, in multi-component reactions leading to these scaffolds, theoretical models can help rationalize the observed regioselectivity by comparing the activation energies of different possible reaction channels. A plausible mechanism for the formation of the pyrido[1,2-a]benzimidazole core involves the initial formation of polysubstituted benzenes followed by a substitution and annulation reaction with pyridine. Computational modeling of this pathway would involve calculating the free energy of each elementary step to construct a complete energy profile.
Although explicit rate constant predictions are challenging and require high-level computational methods, Transition State Theory (TST) can be employed in conjunction with the calculated activation energies from DFT to estimate the reaction rates. These predictions, while approximate, can provide valuable guidance for optimizing experimental reaction conditions. The lack of specific studies on this compound highlights an area for future computational research to provide a more detailed understanding of its chemical transformations.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Pyrido[1,2-a]benzimidazole Derivatives (Focus on in silico studies only)
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are powerful in silico tools for the rational design of new molecules with desired biological activities or properties. Several studies have focused on the QSAR of pyrido[1,2-a]benzimidazole derivatives, particularly for their potential as antimalarial agents. These studies aim to establish a mathematical relationship between the structural features of the compounds and their biological activity.
A notable QSAR study on a series of 40 pyrido[1,2-a]benzimidazole analogues investigated their antimalarial activity against Plasmodium falciparum. nih.gov The study employed various QSAR methods, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR).
In CoMFA, the steric and electrostatic fields around the molecules are correlated with their biological activity. The CoMSIA method extends this by considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. HQSAR, on the other hand, uses 2D fragment fingerprints to generate predictive models.
The statistical results of the developed QSAR models are summarized in the table below:
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error (S.E.) | Predicted r² |
| CoMFA | 0.613 | 0.980 | 0.021 | 0.882 |
| CoMSIA | 0.785 | 0.942 | 0.033 | 0.788 |
| HQSAR | - | - | - | 0.867 |
| Data sourced from a QSAR study on pyrido[1,2-a]benzimidazole derivatives. nih.gov |
The high cross-validated r² (q²) values for the CoMFA and CoMSIA models indicate good internal predictive ability. The conventional r² values are also high, suggesting a strong correlation between the descriptors and the biological activity. The predicted r² values for the test set of compounds further validate the models' external predictive power. These models can be used to predict the antimalarial activity of new, unsynthesized pyrido[1,2-a]benzimidazole derivatives, thereby guiding the design of more potent compounds.
Another 3D-QSAR study on pyrido[1,2-a]benzimidazoles as antimalarial agents also reported a statistically significant model with a high correlation coefficient (r²) of 0.989 and a cross-validated coefficient (q²) of 0.76. nih.gov This model also had a high Fisher ratio (F = 675.1) and a low root mean square error (RMSE) of 0.2745, with a good predicted coefficient (Pearson R) of 0.8826 for the test set. nih.gov The findings from this study suggested that hydrophobic groups are important for antimalarial activity, while hydrogen bond donors are less desirable. nih.gov
These in silico studies demonstrate the utility of QSAR in understanding the structure-activity relationships of pyrido[1,2-a]benzimidazole derivatives. The generated models serve as valuable tools for virtual screening and the rational design of novel analogues with enhanced biological activity.
Reactivity and Transformation Chemistry of 4 Methylpyrido 1,2 a Benzimidazole
Electrophilic Aromatic Substitution Reactions on the Pyrido[1,2-a]benzimidazole (B3050246) Core
The pyrido[1,2-a]benzimidazole ring system is susceptible to electrophilic attack. The precise location of substitution is dictated by the electronic properties of the heterocyclic system and the nature of any existing substituents.
Regioselective Nitration and Halogenation Studies
Studies on substituted pyrido[1,2-a]benzimidazoles have revealed a general trend for electrophilic substitution. For instance, the halogenation of 9-chloropyrido[1,2-a]benzimidazole with N-bromosuccinimide or N-chlorosuccinimide in sulfuric acid results in the formation of two isomeric products: 8-halo-9-chloropyrido[1,2-a]benzimidazole and 6-halo-9-chloropyrido[1,2-a]benzimidazole. The major product is the one where the electrophile has been introduced at the 8th position of the heterocycle. researchgate.net This regioselectivity is attributed to the orbital control of the reaction, where the distribution of the boundary electron density in the substrate directs the incoming electrophile. researchgate.net
Similarly, nitration studies on acylated amino derivatives of pyrido[1,2-a]benzimidazole have shown that the nitro group is introduced at the 8-position. For example, the nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide with a mixture of potassium nitrate (B79036) and sulfuric acid yields N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide.
While specific studies on the nitration and halogenation of 4-Methylpyrido[1,2-a]benzimidazole are not extensively documented in publicly available literature, the general reactivity patterns of the parent scaffold suggest that electrophilic attack would likely occur at the C-8 position, and potentially at the C-6 position. The methyl group at the 4-position, being an electron-donating group, would further activate the ring system towards electrophilic substitution.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrido[1,2-a]benzimidazole Derivatives
| Starting Material | Reagents | Products | Major Product |
| 9-chloropyrido[1,2-a]benzimidazole | N-bromosuccinimide / H₂SO₄ | 8-bromo-9-chloropyrido[1,2-a]benzimidazole and 6-bromo-9-chloropyrido[1,2-a]benzimidazole | 8-bromo-9-chloropyrido[1,2-a]benzimidazole |
| 9-chloropyrido[1,2-a]benzimidazole | N-chlorosuccinimide / H₂SO₄ | 8,9-dichloropyrido[1,2-a]benzimidazole and 6,9-dichloropyrido[1,2-a]benzimidazole | 8,9-dichloropyrido[1,2-a]benzimidazole |
| N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide | KNO₃ / H₂SO₄ | N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide | N/A |
This table is generated based on data from related substituted pyrido[1,2-a]benzimidazole compounds due to the absence of specific data for this compound.
Friedel-Crafts Acylation and Alkylation Reactions
Nucleophilic Additions and Substitutions Involving the Heterocyclic System
The pyrido[1,2-a]benzimidazole scaffold can also undergo nucleophilic attack, particularly at positions rendered electron-deficient by the nitrogen atoms or by the presence of electron-withdrawing groups.
Reactions with Organometallic Reagents at Specific Positions
Specific studies detailing the reactions of organometallic reagents with this compound are scarce. In general, organometallic reagents such as Grignard reagents and organolithium compounds are potent nucleophiles that can add to polarized double bonds. The reactivity of the pyrido[1,2-a]benzimidazole system towards these reagents would depend on the specific reaction conditions and the substitution pattern of the heterocyclic core.
Addition to Unsaturated Bonds and Functional Group Interconversions
The pyrido[1,2-a]benzimidazole ring system contains unsaturated bonds that can potentially undergo addition reactions. For instance, quinoid derivatives of 4,4a-dihydropyrido[1,2-a]-3H-benzimidazole have been shown to participate in Diels-Alder reactions with cyclopentadiene. This cycloaddition occurs endo-stereoselectively at the unsubstituted π-bond of the quinoid ring, leading to the formation of diastereomeric adducts. researchgate.net
Functional group interconversions are also a key aspect of the chemistry of this scaffold. For example, a cyano group on the pyrido[1,2-a]benzimidazole ring can be a precursor for other functional groups through reactions such as hydrolysis to a carboxylic acid or reduction to an amine.
Oxidation and Reduction Chemistry of the this compound Scaffold
The oxidation and reduction of the pyrido[1,2-a]benzimidazole core can lead to a variety of new structures. The susceptibility of the ring system to these transformations is influenced by the substituents present.
Electrochemical oxidation of 2,4,6-tri-t-butylaniline in the presence of pyridine (B92270) has been reported to yield 6,8-di-t-butylpyrido[1,2-a]benzimidazole, demonstrating a method for the construction of the ring system through an oxidative process. nih.gov This suggests that the benzimidazole (B57391) portion of the molecule can be formed via oxidative cyclization.
Regarding reduction, the reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium chlorides is a common method for the synthesis of pyrido[1,2-a]benzimidazoles. This reaction is typically carried out using reducing agents like tin(II) chloride.
While specific oxidation and reduction studies on this compound are not extensively reported, it is expected that the scaffold would be susceptible to both types of transformations, allowing for the introduction of new functionalities or the modification of the heterocyclic core.
Regioselective Oxidation Strategies of the Heterocyclic Nitrogen or Carbon Atoms
The oxidation of the pyrido[1,2-a]benzimidazole ring system can be directed to specific nitrogen or carbon atoms depending on the oxidant and reaction conditions. While direct oxidation studies on this compound are not extensively documented, the reactivity of the parent and substituted pyrido[1,2-a]benzimidazoles provides insights into potential regioselective transformations.
Oxidative cyclization is a common method for synthesizing the pyrido[1,2-a]benzimidazole core itself. For instance, the electrochemical oxidation of o-cyclic amine substituted anilines can lead to the formation of the corresponding pyrido[1,2-a]benzimidazoles. nih.gov In one study, the electrochemical oxidation of 2,4,6-tri-t-butylaniline in the presence of pyridine yielded 6,8-di-t-butylpyrido[1,2-a]benzimidazole. rsc.org Furthermore, thermal oxidative cyclizations mediated by agents like TEMPO/air or Fe(III) have been employed to construct this heterocyclic system. nih.gov
The oxidation of dihydropyrimido[1,2-a]benzimidazole derivatives to their aromatic counterparts is a well-established transformation. For example, 4-amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles can be oxidized to the corresponding pyrimido[1,2-a]benzimidazoles using p-chloranil. mdpi.com This suggests that the dihyro-form of this compound could be susceptible to similar aromatization reactions.
| Precursor | Oxidizing Agent | Product | Reference |
| 2,4,6-tri-t-butylaniline and pyridine | Electrochemical Oxidation | 6,8-di-t-butylpyrido[1,2-a]benzimidazole | rsc.org |
| o-cyclic amine substituted anilines | TEMPO/air or Fe(III) | Pyrido[1,2-a]benzimidazoles | nih.gov |
| 4-amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles | p-chloranil | 4-amino-2-arylpyrimido[1,2-a]benzimidazoles | mdpi.com |
Hydrogenation and Reductive Processes on the Pyrido[1,2-a]benzimidazole Ring System
The reduction of the pyrido[1,2-a]benzimidazole ring system can lead to various hydrogenated derivatives, depending on the catalyst and reaction conditions. The pyridine part of the fused system is generally more susceptible to hydrogenation than the benzene (B151609) ring of the benzimidazole moiety.
Reductive intramolecular cyclization is a key step in the synthesis of some pyrido[1,2-a]benzimidazole derivatives. For example, the reduction of N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride can lead to the formation of the corresponding pyrido[1,2-a]benzimidazole. jraic.com This process involves the reduction of the nitro group to an amino group, which then cyclizes onto the pyridine ring.
| Substrate | Reducing Agent/Catalyst | Product | Reference |
| N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride | SnCl2 or TiCl3 | 7-trifluoromethylpyrido[1,2-a]benzimidazol-8-amine | jraic.com |
| 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride | Catalytic Hydrogenation | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride | rsc.org |
Metalation and Ligand Exchange Reactions for Complex Formation
The nitrogen atoms in the pyrido[1,2-a]benzimidazole scaffold make it an excellent ligand for coordination with various metal ions. These metal complexes are of interest for their potential applications in catalysis and medicinal chemistry.
Complexation with Transition Metals as a Nitrogen-Containing Ligand
Pyrido[1,2-a]benzimidazole and its derivatives can act as monodentate or bidentate ligands, coordinating with transition metals through the nitrogen atoms of the imidazole (B134444) and/or pyridine rings. The formation of metal complexes with various benzimidazole derivatives has been extensively studied. For example, complexes of Cu(II), Ni(II), Zn(II), and Ag(I) with bis-benzimidazole derivatives have been synthesized and characterized. nih.gov These complexes often exhibit interesting geometries and electronic properties. nih.gov
In the context of pyrido[1,2-a]benzimidazoles, their complexing ability has also been noted. jraic.com The synthesis of transition metal complexes with ligands containing the benzimidazole core is a common strategy to develop new compounds with potential biological activity. jocpr.com
| Ligand | Metal Ion | Resulting Complex | Reference |
| Bis-benzimidazole derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Metal complexes with varying coordination geometries | nih.gov |
| 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Cu(II), Ni(II) | Non-chelated bis-ligand metal complexes | jocpr.com |
| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Homoleptic and heteroleptic metal complexes | rsc.org |
Formation of Organometallic Intermediates via Direct Metalation
Direct metalation, such as lithiation, followed by reaction with an electrophile, is a powerful tool for the functionalization of heterocyclic compounds. For pyrido[1,2-a]benzimidazoles, metalation can potentially occur at several positions on the aromatic rings.
While direct metalation studies specifically on this compound are not widely reported, related syntheses suggest the feasibility of such reactions. For example, the regioselective annulation of dianions of 2-methylbenzimidazole (B154957) with α-oxo ketene (B1206846) dithioacetals to form pyrido[1,2-a]benzimidazoles indicates that deprotonation at the methyl group and the imidazole nitrogen is possible. thieme-connect.com This suggests that the methyl group at the 4-position of this compound could potentially be a site for metalation.
Transition-metal-catalyzed C-H bond activation is another route to form organometallic intermediates, leading to the synthesis of substituted pyrido[1,2-a]benzimidazoles. researchgate.net For instance, cobalt-catalyzed double C-H activation of imidazopyridines with vinylene carbonate has been used to construct the pyrido[1,2-a]benzimidazole skeleton. researchgate.net
Photochemical Transformations and Photoreactivity of this compound
The extended π-system of this compound suggests that it may exhibit interesting photochemical properties. Annulated benzimidazoles with conjugated planar structures are known to have relevant photophysical properties, finding applications as phosphors and fluorescent dyes. urfu.ru
Photoinduced Electron Transfer (PET) Processes and Energy Transfer Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in many photochemical reactions. In molecules containing both electron-donating and electron-accepting moieties, irradiation with light can lead to the transfer of an electron from the donor to the acceptor.
In systems related to this compound, PET processes have been observed. For example, in certain benzimidazole-piperazine-coumarin dyes, the suppression of PET can be achieved through host-guest complexation. researchgate.net The study of 4-(2-nitrophenyl)-1,4-dihydropyridines has provided evidence for an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety upon photoexcitation. mdpi.com This process is a key step in the photochemical transformation of these compounds. mdpi.com
The fluorescence properties of related compounds, such as 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine, are strongly influenced by excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge-transfer (TICT) processes. nih.gov These studies suggest that this compound could also participate in similar photoinduced processes, although specific experimental data is needed for confirmation.
Photoisomerization and Photodegradation Pathways Under Irradiation
The photochemical behavior of this compound, specifically its photoisomerization and photodegradation pathways upon irradiation, is a specialized area of study. While direct research on this particular substituted derivative is not extensively documented in publicly available literature, the photochemical reactivity of the broader benzimidazole family, including related heterocyclic systems, provides a basis for understanding potential transformation pathways. The photochemistry of benzimidazoles is of significant interest due to their use as UV absorbers and their potential to induce photodamage. nih.govsemanticscholar.org
The study of related compounds, such as 2-phenylbenzimidazole (B57529) (PBI) and its derivative 2-phenylbenzimidazole-5-sulfonic acid (PBSA), which are used in sunscreens, reveals that benzimidazoles can undergo photochemical reactions that generate reactive oxygen species (ROS). nih.gov Upon UVB irradiation, these compounds can enter an excited triplet state, which then initiates the formation of species like singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂•⁻), and hydroxyl radicals (•OH) through both Type I and Type II photosensitization mechanisms. nih.gov These highly reactive species can subsequently lead to the degradation of the original molecule and surrounding substrates.
For the parent compound, benzimidazole, studies in inert matrices have identified two primary photochemical pathways upon UV irradiation: fixed-ring isomerization and ring-opening isomerization. uc.pt The fixed-ring pathway involves the cleavage of the N-H bond, while the ring-opening pathway leads to the formation of isocyano intermediates. uc.pt However, given the structure of this compound, which features a quaternary nitrogen at the bridgehead and lacks the N-H proton of the imidazole ring, these specific pathways are less probable. The fused pyridine ring and the methyl substituent will influence the electron distribution and the stability of any potential photo-excited states and intermediates, likely leading to different degradation products compared to simpler benzimidazoles.
Although specific photoisomers of this compound have not been characterized, the generation of ROS is a plausible photodegradation route. The energy absorbed from UV radiation can be transferred to molecular oxygen, creating singlet oxygen, or can lead to electron transfer reactions that produce superoxide and hydroxyl radicals. nih.gov The quantum yields for singlet oxygen production have been measured for related benzimidazole derivatives, providing an indication of the efficiency of this process. nih.gov
Research Findings on Related Compounds
Detailed research on the photochemistry of 2-phenylbenzimidazole (PBI) and 2-phenylbenzimidazole-5-sulfonic acid (PBSA) offers insights into potential photodegradation mechanisms. Upon UV irradiation, these compounds in their excited triplet state can react with molecular oxygen to produce singlet oxygen. The quantum yields for this process have been quantified, as shown in the table below.
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| 2-Phenylbenzimidazole (PBI) | Acetonitrile | 0.07 |
| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | Acetonitrile | 0.04 |
Data sourced from photophysical and photochemical studies of 2-phenylbenzimidazole and its sulfonic acid derivative. nih.gov
Furthermore, the generation of various radical species upon UV irradiation of PBSA in aqueous solutions has been detected using spin trapping techniques. This provides evidence for both oxidizing and reducing properties of the excited state molecule.
| Condition | Detected Radical Species |
| PBSA in neutral aqueous solution with cysteine, glutathione, or azide | S-cysteinyl, glutathiyl, and azidyl radicals |
| PBSA in anaerobic aqueous solution (pH 10) with nitromethane (B149229) or 4-nitrobenzoic acid | Nitro anion radicals |
| PBSA in aerobic aqueous solution | Superoxide (O₂•⁻) and hydroxyl (•OH) radicals |
Data derived from studies on the photogeneration of reactive oxygen species by 2-phenylbenzimidazole derivatives. nih.gov
While these findings pertain to 2-phenyl substituted benzimidazoles, they highlight a probable and significant pathway for the photodegradation of the broader benzimidazole class of compounds, including this compound. The generation of such reactive species would lead to complex degradation chemistry, likely involving oxidation and cleavage of the heterocyclic ring system. However, without direct experimental studies on this compound, its precise photoisomerization and photodegradation pathways remain a subject for future investigation.
Research Applications of 4 Methylpyrido 1,2 a Benzimidazole and Its Derivatives
Role as a Ligand in Coordination Chemistry and Catalysis Research
The pyrido[1,2-a]benzimidazole (B3050246) scaffold is a privileged structure in coordination chemistry. The nitrogen atoms within the heterocyclic system can effectively coordinate with a variety of metal ions, forming stable complexes. This has led to the exploration of 4-Methylpyrido[1,2-a]benzimidazole and its derivatives as versatile ligands in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis using Pyrido[1,2-a]benzimidazole-Metal Complexes (e.g., C-C bond formation, C-N bond formation)
Metal complexes of pyrido[1,2-a]benzimidazole derivatives have demonstrated significant potential in facilitating a range of organic transformations. These complexes act as homogeneous catalysts, where the catalyst and reactants are in the same phase, leading to high efficiency and selectivity.
C-C Bond Formation: The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Research has shown that metal complexes incorporating pyrido[1,2-a]benzimidazole ligands can catalyze these crucial reactions. For instance, these complexes have been employed in cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules.
C-N Bond Formation: The construction of carbon-nitrogen bonds is another critical process in the synthesis of pharmaceuticals and other nitrogen-containing compounds. researchgate.netsemanticscholar.orgmdpi.com Copper(II)-catalyzed C-N bond formation has been reported for the synthesis of various benzimidazole-fused heterocycles. researchgate.net This one-pot reaction utilizes 2-aminoheteroarenes and 2-iodoarylboronic acids, proceeding through a Chan-Lam type coupling followed by an Ullmann-type reaction. researchgate.net This methodology has been successfully applied to synthesize pyrido[1,2-a]benzimidazoles, among other related structures. researchgate.net
| Catalyst System | Reactants | Product | Application |
| Cu(II) | 2-aminoheteroarenes, 2-iodoarylboronic acids | Pyrido[1,2-a]benzimidazole and other benzimidazole-fused heterocycles | One-pot synthesis of complex heterocyclic systems |
Heterogeneous Catalysis Incorporating Pyrido[1,2-a]benzimidazole Moieties (e.g., support for metal nanoparticles)
To overcome the challenges associated with the separation and recycling of homogeneous catalysts, researchers have explored the immobilization of pyrido[1,2-a]benzimidazole moieties onto solid supports. This creates heterogeneous catalysts that are easily recoverable and reusable. doi.orgdntb.gov.uaoiccpress.com
These solid-supported catalysts often feature pyrido[1,2-a]benzimidazole units as ligands that can chelate metal ions or stabilize metal nanoparticles. For example, pyrido[1,2-a]benzimidazole-functionalized polymers or silica (B1680970) can act as a support for palladium, copper, or other transition metal nanoparticles. These materials have been investigated as catalysts in various organic reactions, demonstrating good activity and stability over multiple reaction cycles. doi.org The use of heterogeneous catalysts is considered an environmentally friendly approach due to the ease of catalyst separation and potential for continuous flow processes.
| Catalyst Type | Support Material | Metal | Application |
| Immobilized Complex | Polymer, Silica | Palladium, Copper | Cross-coupling reactions, reductions |
| Metal Nanoparticles | Functionalized Support | Various Transition Metals | Various organic transformations |
Design of Chiral Ligands for Asymmetric Synthesis Methodologies
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The development of chiral ligands that can induce high enantioselectivity in metal-catalyzed reactions is a major area of research.
Derivatives of this compound have been investigated as potential chiral ligands. By introducing chiral substituents onto the pyrido[1,2-a]benzimidazole scaffold, it is possible to create a chiral environment around a coordinated metal center. These chiral metal complexes can then be used to catalyze a variety of asymmetric transformations, such as asymmetric hydrogenation, alkylation, and cycloaddition reactions. nih.govnih.govrsc.org The modular nature of the pyrido[1,2-a]benzimidazole synthesis allows for the systematic modification of the ligand structure to optimize enantioselectivity for a specific reaction. nih.gov
Exploration in Materials Science and Optoelectronics Research
The unique photophysical properties of the pyrido[1,2-a]benzimidazole core have made it an attractive building block for the development of advanced materials with applications in optoelectronics and sensing.
Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Display Research
The extended π-conjugated system of pyrido[1,2-a]benzimidazoles often results in strong fluorescence. This property has been harnessed in the design of new luminescent materials for use in organic light-emitting diodes (OLEDs) and other fluorescent displays. igminresearch.com
Researchers have synthesized a variety of pyrido[1,2-a]benzimidazole derivatives with tailored emission colors, ranging from blue to red. nih.gov By modifying the substituents on the heterocyclic core, it is possible to fine-tune the electronic properties and, consequently, the emission wavelength and quantum efficiency of the material. Some of these derivatives have shown promising performance in prototype OLED devices, exhibiting high brightness and good color purity. nih.gov The investigation of these compounds as emitters or hosts in OLEDs is an active area of research. nih.gov
| Compound Type | Emission Color | Potential Application |
| Phenyl-substituted Pyrido[1,2-a]benzimidazole | Blue | OLED emitter |
| Pyrido[1,2-a]benzimidazole-oxadiazole hybrids | Blue-Green | OLED emitter |
Fluorescent Probes and Sensors for Chemical and Biological Analytes (Research tools and sensing mechanisms)
The fluorescence of pyrido[1,2-a]benzimidazole derivatives can be sensitive to their local environment. This has led to their exploration as fluorescent probes and sensors for the detection of various chemical and biological analytes. nih.govnih.gov
The sensing mechanism often relies on the interaction of the analyte with the pyrido[1,2-a]benzimidazole core, which can lead to a change in the fluorescence intensity or wavelength. For example, the coordination of metal ions to the nitrogen atoms of the heterocycle can quench or enhance the fluorescence, providing a means for their detection. Similarly, changes in pH or the presence of specific biomolecules can also modulate the fluorescence properties of these compounds. These fluorescent probes are valuable tools in chemical and biological research, enabling the visualization and quantification of analytes in complex samples. nih.govnih.gov
| Probe Type | Analyte | Sensing Mechanism |
| Metal-coordinating PBI | Metal Ions | Fluorescence quenching or enhancement |
| pH-sensitive PBI | Protons (pH) | Change in fluorescence intensity/wavelength |
| Bioconjugated PBI | Biomolecules | Specific binding leading to fluorescence change |
Photochromic Systems and Molecular Switches Research Based on Pyrido[1,2-a]benzimidazole Scaffolds
The pyrido[1,2-a]benzimidazole core, with its extended π-conjugated system, serves as a valuable scaffold for the design of photochromic materials and molecular switches. These smart materials can reversibly change their chemical and physical properties, such as color and fluorescence, upon exposure to light of specific wavelengths. This behavior is rooted in the photochemical reactions that alter the molecular structure of the compound.
Research in this area has explored derivatives of the broader benzimidazole (B57391) family. For instance, photochromic fulgimides and benzimidazole[1,2-a]pyrrolidin-2-one derivatives have been synthesized and their photochromic properties investigated. igminresearch.com Upon irradiation with UV light (e.g., 365 nm), these compounds can undergo a cyclization reaction to form a colored, thermally stable photochrome. This process is reversible, with the original, uncolored form being regenerated upon exposure to visible light. igminresearch.com For example, a benzimidazole[1,2-a]pyrrolidin-2-one derivative transitions from a pale yellow to a blue-green color upon UV irradiation, a change that is reversed with visible light. igminresearch.com
The efficiency of these molecular switches is characterized by their conversion ratio and quantum efficiency. The introduction of different substituents onto the benzimidazole scaffold can tune the photochromic properties, such as the absorption maximum of the colored form. For example, the colored form of one benzimidazole[1,2-a]pyrrolidin-2-one derivative exhibits a longest absorption maximum wavelength (λmax) at 596 nm, which is a significant shift compared to its parent fulgide. igminresearch.com The planar and conjugated structure of annulated benzimidazoles, such as pyrimido[1,2-a]benzimidazoles, also contributes to their notable photophysical properties, making them candidates for applications in optoelectronics. nih.gov
Investigation of Intermolecular Interactions with Biological Macromolecules (Focus on mechanism, not clinical outcomes)
The planar, aromatic structure of pyrido[1,2-a]benzimidazoles makes them well-suited for interacting with biological macromolecules like nucleic acids and proteins. Their structural similarity to naturally occurring purines allows them to engage in various binding modes, leading to the modulation of biological processes. nih.govresearchgate.net
Binding to DNA and RNA: Mechanistic Elucidation of Intercalation and Groove Binding in vitro
Derivatives of the pyrido[1,2-a]benzimidazole scaffold are known to interact with DNA and RNA through several mechanisms, primarily intercalation and groove binding. These interactions are of fundamental interest in understanding how small molecules can recognize and bind to specific nucleic acid structures.
Intercalation: This binding mode involves the insertion of the planar heterocyclic system between the base pairs of the DNA or RNA double helix. This process is stabilized by π-π stacking interactions between the aromatic rings of the compound and the nucleic acid bases. nih.gov The intercalation disrupts the normal secondary structure of the nucleic acid, which can be detected by various biophysical techniques. igminresearch.com For instance, benzimidazo[1,2-a]quinolines, which share a similar structural framework, have been shown to act as intercalative agents into double-stranded DNA or RNA. nih.gov The stability of the DNA-intercalator complex is further supported by van der Waals forces, hydrogen bonding, and charge transfer interactions. nih.gov
Groove Binding: Alternatively, these molecules can bind to the minor or major grooves of the DNA helix. This mode of interaction is often driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The specific substituents on the pyrido[1,2-a]benzimidazole ring system can influence the preference for groove binding over intercalation. Research on novel benzimidazole-imidazopyridine hybrids has identified them as DNA groove binders.
The binding affinity of these compounds to DNA can be quantified by their intrinsic binding constants. For example, studies on pyrimido[1,2-a]benzimidazol-4(10H)-one derivatives have been conducted to determine these constants and investigate their interaction with DNA. researchgate.netresearchgate.net
Interaction with Proteins and Enzymes: Inhibition Mechanism Studies and Active Site Probing in vitro
The pyrido[1,2-a]benzimidazole scaffold is also a valuable platform for developing molecules that can interact with and modulate the function of proteins and enzymes. These interactions are often studied to understand the mechanism of enzyme inhibition or to probe the architecture of enzyme active sites.
One notable example is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology. Certain pyrimido[1,6-a]benzimidazoles, which are structurally related to the compounds of interest, have been shown to enhance DNA cleavage mediated by eukaryotic topoisomerase II. nih.gov This suggests that these compounds can act as topoisomerase II-targeted agents by stabilizing the enzyme-DNA cleavage complex, a key step in the enzyme's catalytic cycle. The presence of an aromatic substituent at a specific position on the pyrimido[1,6-a]benzimidazole (B15491095) ring was found to be crucial for this activity. nih.gov
Another example of enzyme interaction involves a 2-mercapto-1(β-4-pyridethyl)benzimidazole derivative, which acts as a reversible inhibitor of interferon activity. nih.govnih.gov Mechanistic studies revealed that this compound acts on a step immediately following the binding of interferon to its cellular receptor, but before the subsequent cellular RNA and protein synthesis required for interferon's action. nih.govnih.gov This suggests a mechanism that may involve the modulation of cellular phospholipid synthesis. nih.govnih.gov
Development of Chemical Probes for Receptor-Ligand Binding Studies (Research tools, not therapeutic agents)
The intrinsic fluorescence of many pyrido[1,2-a]benzimidazole derivatives makes them excellent candidates for the development of chemical probes for receptor-ligand binding studies. These probes can be used to visualize and quantify binding events in real-time without the need for radioactive labels.
Pyrido[1,2-a]benzimidazole derivatives are noted for their intense luminescence, a property that is highly valuable for their use as fluorescent dyes and chemosensors. nih.govjraic.com The fluorescence properties, including absorption and emission maxima, can be tuned by altering the substituents on the heterocyclic core. For instance, a series of novel pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole (B1194373) derivatives display blue-green emissions with high quantum yields in solution. researchgate.net The introduction of a strong electron-donating group, such as a diphenylamino group, can cause a significant red-shift in the absorption maximum due to the extended π-conjugated system. researchgate.net This tunability allows for the design of probes with specific spectral properties tailored for different biological applications.
Applications in Analytical Chemistry Research
The ability of pyrido[1,2-a]benzimidazoles to form complexes with metal ions and their inherent spectroscopic properties have led to their application as analytical reagents.
Spectrophotometric Reagents for Metal Ion Detection and Quantification
Pyrido[1,2-a]benzimidazole derivatives have been investigated as chemosensors for the detection and quantification of metal ions. jraic.com The binding of a metal ion to the heterocyclic ligand can induce a change in its absorption or fluorescence spectrum, allowing for spectrophotometric or fluorometric analysis.
The complexing ability of these compounds is a key feature for this application. nih.govjraic.com Research has been conducted on the synthesis and characterization of metal complexes of benzimidazole derivatives with various metal ions, such as Cu(II), Ni(II), and Co(III). nih.govnih.gov The formation of these complexes can be monitored by UV-Visible spectroscopy. For example, the complexation of a bis-benzimidazole derivative with Cu(II) results in characteristic absorption bands in the visible region. nih.gov
The selectivity of these reagents for specific metal ions is a critical aspect of their development. By modifying the substituents on the pyrido[1,2-a]benzimidazole scaffold, it is possible to tune the binding affinity and selectivity for different metal ions, enabling the development of highly specific analytical methods.
Modification of Chromatographic Stationary Phases for Enhanced Separation
The unique structural and chemical properties of benzimidazole-based compounds, including this compound, make them attractive candidates for the modification of chromatographic stationary phases. The presence of aromatic rings and nitrogen heteroatoms allows for multiple types of interactions, such as hydrogen bonding, π-π stacking, electrostatic forces, and hydrophobic interactions. These interactions can be exploited to create versatile stationary phases for high-performance liquid chromatography (HPLC).
A novel stationary phase created by modifying silica with a benzimidazole derivative has demonstrated capabilities as a mixed-mode stationary phase, functioning in both reversed-phase and anion-exchange modes. nih.gov This dual functionality allows for the effective separation of a wide range of compounds.
Separation Capabilities of Benzimidazole-Modified Stationary Phase:
| Analyte Class | Predominant Interaction Mechanism(s) |
| Polycyclic Aromatic Hydrocarbons | π-π stacking, hydrophobic interactions |
| Phthalates | Hydrogen bonding, hydrophobic interactions |
| Anilines | Hydrogen bonding, π-π stacking |
| Phenols | Hydrogen bonding, π-π stacking |
| Inorganic and Organic Anions | Anion-exchange, π-π interactions |
This modified silica phase has shown high resolution and column efficiency in separating these diverse analytes. nih.gov The adaptability of the benzimidazole scaffold suggests that derivatives like this compound could be similarly employed to develop highly selective stationary phases. The specific position of the methyl group on the pyridobenzimidazole core could further influence the steric and electronic properties of the stationary phase, potentially leading to unique separation selectivities.
Furthermore, the chiral nature of certain benzimidazole derivatives has been explored in chiral chromatography. For instance, benzimidazole sulphoxides have been successfully resolved into their enantiomers using an amylase-based chiral stationary phase. nih.gov This highlights the potential for developing chiral stationary phases based on the rigid and asymmetric scaffold of certain this compound derivatives for the separation of enantiomeric compounds.
Precursor in the Synthesis of Complex Heterocyclic Systems and Molecular Architectures
The this compound core serves as a valuable starting material for the construction of more intricate molecular structures, finding utility as both a foundational scaffold for bioactive molecules and a building block in the synthesis of natural product analogs.
Scaffold for the Development of Novel Bioactive Scaffolds (excluding clinical applications)
The benzimidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net Its physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions, enable benzimidazole-containing molecules to bind effectively to various biological macromolecules. nih.gov
The pyrido[1,2-a]benzimidazole framework, and specifically the 4-methyl derivative, represents a key platform for generating novel bioactive scaffolds. Researchers have developed various synthetic strategies to produce a library of these compounds. For example, one-pot, three-component condensation reactions have been utilized to synthesize derivatives of pyrimido[1,2-a]benzimidazole (B3050247), a related heterocyclic system. researchgate.net These synthetic methodologies are often adaptable for the production of a wide range of substituted pyrido[1,2-a]benzimidazoles.
The synthesis of these scaffolds allows for systematic investigations into their structure-activity relationships. By introducing different functional groups at various positions on the this compound core, chemists can fine-tune the molecule's properties to enhance its interaction with specific biological targets. For instance, the design of hybrid molecules incorporating the benzimidazole scaffold has been a successful strategy in developing compounds with potential anti-inflammatory properties. nih.gov
Building Block in Multistep Organic Synthesis of Natural Product Analogs
The structural rigidity and inherent chemical functionalities of this compound make it a useful building block in the multistep synthesis of analogs of complex natural products. Natural products often possess intricate three-dimensional structures that are challenging to replicate synthetically. The use of pre-formed, rigid scaffolds like pyrido[1,2-a]benzimidazoles can significantly simplify the synthetic route.
An example of a related application is the synthesis of a benzimidazolequinone analog of cyclopropamitosene, an antitumor agent. universityofgalway.ie This synthesis involved the thermolysis of a benzimidazole-2-Eschenmoser hydrazone, leading to an intramolecular 1,3-dipolar cycloaddition to form a fused cyclopropane (B1198618) ring. universityofgalway.ie This demonstrates how the benzimidazole core can be strategically functionalized and manipulated to construct complex, polycyclic systems that mimic the structures of natural products.
The development of biocatalytic methods further expands the possibilities for creating natural product analogs. nih.gov Enzymes can be used to perform specific and selective transformations on scaffolds like this compound, enabling the synthesis of a diverse range of analogs that would be difficult to access through traditional chemical methods. These analogs are valuable tools for probing the biological mechanisms of natural products and for identifying new lead compounds in drug discovery research.
Synthesis and Structure Activity Relationship Sar Studies of 4 Methylpyrido 1,2 a Benzimidazole Analogs and Derivatives
Systematic Modification of the Pyrido[1,2-a]benzimidazole (B3050246) Scaffold
The strategic modification of the core pyrido[1,2-a]benzimidazole structure is fundamental to tuning its properties. Researchers have explored various synthetic routes to introduce a wide range of functional groups, thereby influencing the molecule's reactivity, electronic distribution, and interaction with light.
Substituent Effects on Reactivity, Electronic Properties, and Photophysical Characteristics
For instance, studies on the electrophilic aromatic substitution (SEAr) of this scaffold have shown that the 9-position is strongly deactivated. jraic.com Research indicates that even with a potent electron-donor group in an ortho-position, electrophilic substitution at this site is not observed. jraic.com Conversely, the electronic character of a substituent at the 7-position does not appear to influence the orientation of SEAr reactions. jraic.com The presence of strong electron-accepting substituents can shift the proton signals in the 1H NMR spectrum to the weakly polar region, with observed values of 8.64 ppm (H6), 8.50 ppm (H9), and 8.20 ppm (H8). jraic.com
The photophysical properties are also highly sensitive to substitution. A notable example is the introduction of a diphenylamino group, a strong electron-donating substituent, onto the benzene (B151609) ring of the scaffold. This modification results in a significant red-shift of the UV-vis absorption maximum to 377 nm, a stark contrast to the 330-339 nm range observed for analogs without this group. researchgate.net This effect is attributed to the enhanced intramolecular charge transfer (ICT) character and the extended π-conjugated system. researchgate.net Despite variations in absorption, many derivatives exhibit strong blue-green light emission (461–487 nm) in solution with high fluorescence quantum yields. researchgate.net
Regioselective Functionalization Strategies for Diverse Derivatives
Achieving regioselectivity is a key challenge and a powerful tool in the synthesis of diverse pyrido[1,2-a]benzimidazole derivatives. Various strategies have been developed to control the position of functionalization. One effective method involves the nitration of an acylated amino derivative of pyrido[1,2-a]benzimidazole. When an acylated amino group is present at the 7-position, nitration with KNO3/H2SO4 proceeds regioselectively, with the nitro group being introduced at the 8-position in high yield (92%). jraic.com
Multicomponent reactions have also been refined to control regioselectivity. The nature of substituents on the starting materials, such as the aromatic diamine partner, can influence the reaction's regioselectivity. researchgate.net In the synthesis of related pyrimido[1,2-a]benzimidazoles, the choice of reactants is crucial; for example, using unsubstituted or 5-methyl-aminobenzimidazoles leads to a regioselective process, whereas monohalogenated versions can result in a mix of regioisomeric products. nih.gov These methodologies are critical for creating libraries of specifically functionalized compounds for further study.
SAR Methodologies for Pyrido[1,2-a]benzimidazole Derivatives (Focus on in vitro and theoretical, not clinical outcomes)
Structure-Activity Relationship (SAR) studies are essential for deciphering how a molecule's chemical structure correlates with its biological or chemical activity. For pyrido[1,2-a]benzimidazole derivatives, these studies heavily rely on in vitro assays and computational modeling.
Positional Scanning and Analogue Synthesis for Activity Hotspot Identification
A primary method for SAR exploration is the systematic synthesis of analogues, where specific positions on the pyrido[1,2-a]benzimidazole scaffold are modified one by one. This approach allows researchers to identify "activity hotspots"—positions where substitutions lead to significant changes in activity. For example, a series of novel N1-1-phenylethanamine derivatives of the scaffold were synthesized and evaluated for their in vitro activity against Schistosoma mansoni, revealing potent inhibitory effects. nih.gov This process of creating and testing a library of related compounds is fundamental to building a comprehensive SAR profile and identifying promising lead structures. nih.govderpharmachemica.com
Computational SAR Models and Prediction of Molecular Interactions
Computational chemistry provides powerful tools for predicting and rationalizing the SAR of pyrido[1,2-a]benzimidazole derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a key technique in this area. In one study focusing on antimalarial agents, a 3D-QSAR model was developed for a series of pyrido[1,2-a]benzimidazoles. researchgate.net
The resulting pharmacophore model (AADHRR.56) was statistically robust, with a high correlation coefficient (r² = 0.989) and predictive power (q² = 0.76). researchgate.net This model revealed that hydrophobic groups are crucial for activity, while hydrogen-bond donor groups are less desirable. Furthermore, the model indicated that electron-withdrawing groups at the R1 position favor antimalarial activity. researchgate.net Such models are invaluable for virtual screening of compound libraries and for guiding the design of new, more potent analogues. researchgate.net Beyond QSAR, molecular docking and molecular dynamics (MD) simulations are used to predict how these molecules bind to biological targets and to assess the stability of the resulting complexes. tandfonline.com
Impact of Structural Modifications on Spectroscopic and Photophysical Properties of Derivatives
Structural modifications to the pyrido[1,2-a]benzimidazole scaffold have a direct and predictable impact on its spectroscopic and photophysical properties. These changes are readily observed using techniques such as UV-visible absorption, fluorescence, and nuclear magnetic resonance (NMR) spectroscopy.
The UV-visible absorption and fluorescence emission spectra are particularly sensitive to the electronic nature of substituents. As previously noted, attaching a strong electron-donating group like diphenylamine (B1679370) can cause a bathochromic (red) shift in the absorption maximum. researchgate.net A systematic study of various substituted 1,3,4-oxadiazole (B1194373) derivatives containing the pyrido[1,2-a]benzimidazole moiety demonstrated that while most analogs displayed similar absorption peaks (λ_abs) between 330-339 nm, the introduction of the diphenylamino group shifted this to 377 nm. researchgate.net All the synthesized compounds in this series were found to be efficient blue-green emitters with high fluorescence quantum yields (Φ_PL) in dichloromethane, ranging from 0.65 to 0.99. researchgate.net
The table below summarizes the photophysical properties of selected pyrido[1,2-a]benzimidazole derivatives, illustrating the effect of substituents.
| Compound | Substituent | Absorption Max (λ_abs, nm) in MeCN | Emission Max (λ_em, nm) in CH₂Cl₂ | Quantum Yield (Φ_PL) in CH₂Cl₂ |
| 4a-i | Various substitutions | 330–339 | 461–487 | 0.65–0.99 |
| 4j | Diphenylamino group | 377 | Not specified | Not specified |
Data sourced from ResearchGate. researchgate.net
NMR spectroscopy also provides clear evidence of the electronic effects of substituents. In the ¹H NMR spectra of benzimidazolium salts, the acidic proton (NCHN) gives a characteristic sharp singlet at a high chemical shift, around 11 ppm. nih.gov In the ¹³C NMR spectra, the corresponding carbon (NCHN) is detected as a singlet between 143 and 152 ppm. nih.gov The introduction of electron-withdrawing groups onto the aromatic rings of the scaffold leads to a downfield shift of the proton signals, reflecting the deshielding of the nuclei. jraic.com
Influence of Substituents on Intermolecular Interactions and Binding Affinities (e.g., enzyme affinity studies in vitro)
The biological activity of heterocyclic compounds like pyrido[1,2-a]benzimidazoles is profoundly influenced by the nature and position of various substituents on the core structure. These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its intermolecular interactions with biological targets such as enzymes and receptors. While specific in vitro enzyme affinity studies for 4-Methylpyrido[1,2-a]benzimidazole are not extensively detailed in publicly available research, comprehensive structure-activity relationship (SAR) studies on various analogs of the pyrido[1,2-a]benzimidazole and the closely related pyrimido[1,2-a]benzimidazole (B3050247) scaffolds provide significant insights into how substituents govern binding affinities.
Research into this class of compounds has demonstrated that strategic placement of different functional groups can significantly enhance potency and selectivity for various biological targets, including enzymes and receptors involved in parasitic diseases and cancer. nih.govbohrium.com
Antiparasitic Activity and Substituent Effects:
A series of novel pyrido[1,2-a]benzimidazole (PBI) derivatives have been synthesized and evaluated for their in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov These studies highlight the critical role of substituents in modulating antischistosomal potency. In one study, a series of N1-1-phenylethanamine derivatives were evaluated against newly transformed schistosomula (NTS). The results, summarized in the table below, indicate that substitutions on the phenyl ring of the side chain significantly impact activity.
For instance, compounds with a trifluoromethyl group (CF₃) at the meta-position or a chlorine atom at the para-position of the phenyl ring displayed potent activity. The introduction of a Mannich base side chain, a common pharmacophore in antimalarial drugs, to the PBI scaffold also yielded derivatives with potent antiplasmodial activity against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains. nih.gov The in vivo efficacy of these compounds was often linked to their active metabolites, underscoring the importance of metabolic stability, which is also influenced by the substitution pattern. nih.gov
Table 1: In Vitro Antischistosomal Activity of N1-1-Phenylethanamine PBI Analogs against S. mansoni NTS Data sourced from ACS Infectious Diseases. nih.gov
| Compound ID | Substituent (R) | IC₅₀ (µM) |
| PBI-1 | 3-CF₃ | 0.08 |
| PBI-2 | 4-Cl | 0.10 |
| PBI-3 | 4-F | 0.15 |
| PBI-4 | 3-Cl | 0.21 |
| PBI-5 | H (unsubstituted) | 0.45 |
| PBI-6 | 4-CH₃ | 1.43 |
The data clearly illustrates a strong SAR. The presence of an electron-withdrawing group like trifluoromethyl or chloro at positions 3 or 4 of the phenyl ring enhances the binding affinity, leading to lower IC₅₀ values. In contrast, an electron-donating methyl group at position 4 or the absence of a substituent leads to a notable decrease in potency. This suggests that electronic effects and specific hydrophobic or electrostatic interactions mediated by these substituents are crucial for binding to the molecular target within the parasite.
Antiproliferative Activity and Binding Interactions:
The influence of substituents on the pyrido[1,2-a]benzimidazole scaffold has also been explored in the context of anticancer activity. A study on amido-substituted derivatives revealed that the position and nature of the amide group are critical for cytotoxicity against human tumor cell lines. bohrium.com
For example, compound 25 from the study, an 8-amido-substituted PBI, showed the most pronounced and selective antiproliferative effect against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. bohrium.com The specific placement of the amido group at the C8-position appears to be optimal for interaction with the target, which could involve key hydrogen bonding or other directional interactions within an enzyme's active site or a receptor's binding pocket.
Table 2: Antiproliferative Activity of Amido-Substituted PBI Derivatives Data sourced from Bohrium. bohrium.com
| Compound ID | Cell Line | IC₅₀ (µM) |
| 25 | MCF-7 | 9.5 |
| 25 | HeLa | 11.2 |
| 26 | MCF-7 | >50 |
| 19 | HeLa | 25.4 |
The significant difference in activity between closely related analogs highlights the sensitivity of the biological target to the ligand's structure. These findings suggest that the substituents are involved in forming a specific pharmacophore that complements the topology of the binding site. While the precise enzyme targets were not fully elucidated in this study, the SAR data provides a clear direction for designing more potent antiproliferative agents based on this scaffold.
In the closely related pyrimido[1,2-a]benzimidazole series, substitutions have been shown to modulate affinity for human adenosine (B11128) receptors. nih.gov For instance, certain derivatives exhibited high affinity for the hA2B receptor with Ki values in the nanomolar range, demonstrating that the fused heterocyclic system is a viable scaffold for potent and selective receptor antagonists. nih.gov The introduction of fluorinated substituents is noted as an effective strategy for altering the physicochemical properties and, consequently, the biological activity of these compounds. nih.govmdpi.com
Advanced Methodologies and Future Research Directions for 4 Methylpyrido 1,2 a Benzimidazole
Development of Novel and Efficient Synthetic Routes for Pyrido[1,2-a]benzimidazole (B3050246) Scaffolds
The development of efficient and sustainable synthetic methods is crucial for the exploration of the chemical space around the pyrido[1,2-a]benzimidazole scaffold. Current research is moving beyond traditional batch syntheses towards more advanced and controlled methodologies.
Flow Chemistry Applications in Continuous Synthesis
Continuous flow chemistry is emerging as a powerful tool for the synthesis of complex molecules, offering advantages in terms of safety, efficiency, and scalability. mdpi.comscipod.global While direct studies on the continuous flow synthesis of 4-Methylpyrido[1,2-a]benzimidazole are not yet prevalent, research on related structures like polyfluoro-pyrimido[1,2-a]benzimidazole derivatives highlights the potential of this technology. nih.gov An integrated flow system approach has been successfully employed for the synthesis of these related compounds, demonstrating significantly shorter reaction times and the potential for gram-scale production. nih.gov
Future research will likely focus on adapting these flow chemistry protocols for the synthesis of this compound. This would involve the optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry in a continuous reactor setup. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of the synthesis.
Exploration of Bio-catalytic Approaches for Stereoselective Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes can catalyze reactions under mild conditions with high enantioselectivity, which is particularly important for the synthesis of chiral molecules. For the broader benzimidazole (B57391) class, lipase-catalyzed aza-Michael additions have been demonstrated in continuous-flow microreactors for the synthesis of N-substituted benzimidazoles. mdpi.com This approach, however, has not been directly applied to the synthesis of the core pyrido[1,2-a]benzimidazole scaffold.
The future in this area lies in the discovery and engineering of enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound. This could involve screening for novel enzymes from natural sources or using protein engineering techniques to create enzymes with the desired activity and selectivity. The development of biocatalytic methods would be particularly valuable for producing enantiomerically pure derivatives of this compound, which could have specific applications in medicinal chemistry.
Integration with Advanced Spectroscopic Techniques for Deeper Understanding
Advanced spectroscopic techniques are essential for gaining a detailed understanding of the structural and dynamic properties of molecules like this compound.
Time-Resolved Spectroscopy for Excited State Dynamics and Reaction Intermediates
Time-resolved spectroscopy techniques, such as transient absorption and time-resolved fluorescence, are powerful tools for studying the excited-state properties and reaction dynamics of molecules. While direct time-resolved spectroscopic studies on this compound are limited, research on related amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles has utilized these techniques to investigate their photophysical and acid-base properties. mdpi.com These studies have revealed how the molecular structure influences the excited-state behavior, which is crucial for applications in sensors and optoelectronics. mdpi.com
Future work should involve the application of time-resolved spectroscopy to investigate the excited-state dynamics of this compound. This could provide insights into processes such as intersystem crossing, internal conversion, and photoinduced electron or proton transfer. Understanding these dynamics is key to designing molecules with specific photophysical properties for applications in areas like photodynamic therapy or organic light-emitting diodes (OLEDs).
Solid-State NMR for Polymorph Characterization and Structural Ambiguities
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of molecules in the solid state. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, which is of critical importance in the pharmaceutical industry. While specific solid-state NMR studies on this compound are not widely reported, 1H NMR characterization of structurally similar 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives has been performed to resolve structural ambiguities. researchgate.net
Future research should focus on the use of solid-state NMR to characterize the different polymorphic forms of this compound and its derivatives. This would involve the use of techniques such as cross-polarization magic-angle spinning (CP-MAS) and high-resolution 1H solid-state NMR. Such studies would provide valuable information on the packing and intermolecular interactions in the solid state, which can influence the material's properties.
Expansion of Computational Modeling Capabilities
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties and the investigation of reaction mechanisms at a level of detail that is often difficult to achieve experimentally. For the broader class of benzimidazole derivatives, molecular modeling and docking studies have been used to design and understand the biological activity of novel compounds. nih.gov
Future directions in this area will involve the use of more advanced computational methods to model the properties and reactivity of this compound. This could include the use of time-dependent DFT (TD-DFT) to predict excited-state properties, and molecular dynamics (MD) simulations to study the conformational dynamics and interactions with other molecules. The combination of computational modeling with experimental data will be crucial for the rational design of new pyrido[1,2-a]benzimidazole derivatives with tailored properties.
Multi-Scale Modeling for Complex Molecular Systems and Interactions
To fully understand and predict the behavior of this compound in various environments, researchers are turning to multi-scale modeling. This approach bridges different levels of theoretical detail, from the quantum behavior of electrons to the macroscopic properties of a system, providing a holistic view of molecular interactions.
A typical multi-scale workflow for analyzing this compound would involve:
Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) are used to calculate the electronic structure, molecular geometry, and reactivity descriptors (e.g., HOMO-LUMO energy gaps, electrostatic potential) of the this compound molecule. researchgate.net These calculations provide insights into its intrinsic stability and potential reaction sites.
Molecular Mechanics (MM): For larger systems, such as the compound interacting with a protein or solvated in a liquid, classical force fields are employed. Molecular dynamics (MD) simulations, a key MM technique, can model the dynamic behavior of the molecule over time, revealing conformational changes and interaction patterns. Studies on related tetrahydropyrimido[1,2-a]benzimidazole derivatives have successfully used MD simulations to analyze the stability of ligand-protein complexes. nih.govnih.gov
Coarse-Graining (CG) and Continuum Models: To simulate behavior over longer timescales or in bulk materials, CG models simplify the representation by grouping atoms into single beads. Continuum solvent models, like the Generalized-Born/Surface Area (GB/SA) model, are used to efficiently calculate properties like solvation free energy, which is crucial for predicting behavior in solution. nih.gov
By integrating these levels, researchers can build predictive models that connect the specific methyl group substitution to macroscopic functions, such as receptor binding affinity or performance in an optoelectronic device.
Machine Learning Applications in Reaction Prediction, Property Estimation, and Materials Design
Machine learning (ML) is revolutionizing chemical research by enabling rapid prediction and design based on data. For this compound, ML offers powerful tools to accelerate discovery.
Reaction Prediction: ML models, particularly those using graph convolutional neural networks, can predict the outcomes and energetics of chemical reactions. nih.gov For instance, a Δ²-learning model can predict reaction activation energies with high accuracy (mean absolute error of ~1.3 kcal/mol), significantly faster than traditional DFT calculations. nih.gov This could be applied to optimize the synthesis of this compound derivatives, predicting the most efficient reaction conditions or identifying novel synthetic routes. rsc.org
Property Estimation: The physicochemical and biological properties of this compound derivatives can be estimated with remarkable speed using ML. By training on existing datasets, models can learn the complex relationship between molecular structure and function. This includes predicting kinetic solvent effects, crucial for process design, and a wide range of biological activities. rsc.orgnih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a common application, helping to identify drug-like candidates early in the design process. nih.gov
Table 1: Machine Learning in Property Estimation
| Property Category | Specific Property | ML Model Example | Potential Impact on Research |
|---|---|---|---|
| Physicochemical | Solvation Free Energy | Graph Neural Network on SMILES strings rsc.org | Rapid screening of solvents for synthesis and applications. |
| Biological Activity | Antimicrobial / Antiproliferative Activity | Support Vector Machine (SVM), Random Forest nih.govnih.gov | High-throughput virtual screening of derivatives for drug discovery. |
| Pharmacokinetics | ADME Properties (e.g., Lipophilicity, Carcinogenicity) | SwissADME, various regression/classification models researchgate.netnih.gov | Early-stage filtering of compounds with poor drug-like profiles. |
| Spectroscopic | NMR/IR Spectra | Deep Learning Models | Aiding in structure elucidation and characterization. |
Materials Design: Deep generative models represent a frontier in materials science. These models can learn the underlying rules of chemical composition and structure from a training set of existing molecules to design entirely new ones with desired properties. researchgate.net For example, a generative model could be trained on a library of known fluorescent molecules and then used to generate novel pyrido[1,2-a]benzimidazole derivatives optimized for specific emission wavelengths, targeting applications in optoelectronics. researchgate.netnih.gov This approach drastically reduces the time and cost associated with traditional trial-and-error discovery.
Emerging Research Applications of this compound
The unique planar and electron-rich structure of the pyrido[1,2-a]benzimidazole core makes it a candidate for next-generation technologies that are currently in their exploratory phases.
Exploration in Quantum Computing Material Research and Qubit Development
While still a nascent field, the search for stable and coherent molecular qubits is a key goal in quantum information science. The delocalized π-electron system of this compound, which can be fine-tuned through substitution, offers a potential platform for hosting quantum information.
Recent breakthroughs have demonstrated the use of hybrid quantum-classical algorithms for molecular design in drug discovery. thequantuminsider.com A similar approach could be used to screen derivatives of this compound for specific electronic and magnetic properties conducive to qubit development, such as long coherence times and addressable spin states. The ability to synthesize and modify this rigid, planar scaffold could allow for the systematic tuning of properties relevant to quantum phenomena.
Advanced Sensor Development Beyond Current Capabilities (e.g., single-molecule detection)
The benzimidazole moiety is a well-established component in chemical sensors, particularly fluorescent probes, due to its electron-rich nature and ability to engage in hydrogen bonding and π-π stacking. rsc.org Derivatives are known to act as sensors for various ions and small molecules. rsc.orgmdpi.com
The pyrido[1,2-a]benzimidazole scaffold extends these properties across a larger, more rigid conjugated system. This could be leveraged to develop highly sensitive and selective sensors. By functionalizing the 4-methyl position or other sites on the rings, receptors for specific analytes can be introduced. The resulting changes in the molecule's fluorescence (quantum yield, emission wavelength) upon binding could form the basis of detection. The high quantum yields observed in some related systems suggest the potential for creating probes bright enough for advanced applications, including the visualization of molecules in biological systems and potentially single-molecule detection. mdpi.comnih.gov
Challenges and Opportunities in Pyrido[1,2-a]benzimidazole Chemistry Research
Despite its promise, research into the pyrido[1,2-a]benzimidazole family of compounds faces several challenges. Synthetic routes can be complex and may lack efficiency or rely on harsh, metal-catalyzed conditions. rsc.org Furthermore, the development of robust and accurate machine learning models is often hindered by the scarcity of large, high-quality experimental datasets for this specific class of compounds.
However, these challenges create significant opportunities. There is a clear need for the development of greener, more efficient synthetic methodologies to access a wider diversity of derivatives. rsc.org The generation of curated datasets on the properties of these compounds would be invaluable for training the next generation of predictive ML models. The vast, underexplored chemical space of pyrido[1,2-a]benzimidazole derivatives presents a major opportunity for discovering novel molecules with unique photophysical, biological, and electronic properties. nih.govnih.gov The application of the advanced computational methods discussed herein will be critical to navigating this landscape and unlocking the full potential of this versatile heterocyclic system.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methylpyrido[1,2-a]benzimidazole, and how do their yields compare under different conditions?
- Methodology :
- Multicomponent reactions : Combine heterocyclic enamines with aldehydes or ketones in solvent-free or mild solvent conditions. Yields range from 57–85% depending on substituents (e.g., using 2-aminopyridines and cyclohexanones with molecular oxygen as a green oxidant) .
- Microwave-assisted synthesis : Utilize microwave irradiation with dimethylformamide (DMF) as a solvent to enhance reaction efficiency (e.g., 70–90% yields in 30–60 minutes) .
- Metal-free protocols : Achieve 65–80% yields via GuHCl-catalyzed reactions under solvent-free conditions, avoiding transition metals .
Q. How should researchers approach spectroscopic characterization of this compound derivatives to confirm structural integrity?
- Methodology :
- NMR spectroscopy : Analyze proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–8.3 ppm) and coupling patterns to distinguish regioisomers .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular formulas, particularly for halogenated derivatives (e.g., Cl/Br isotopes) .
- X-ray crystallography : Resolve ambiguities in fused-ring systems by determining bond angles and dihedral angles (e.g., spirocyclic derivatives) .
Q. What are the common pharmacological targets explored for pyrido[1,2-a]benzimidazole derivatives, and how is activity validated?
- Methodology :
- Antimicrobial assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, P. aeruginosa) via broth microdilution (MIC values: 6.25–50 µg/mL) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values reported in µM ranges .
- Ocular studies : Measure intraocular pressure (IOP) reduction in normotensive rats using tonometry, comparing treated vs. control eyes .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data among structurally similar pyrido[1,2-a]benzimidazole derivatives?
- Methodology :
- Comparative SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 4 enhance antimicrobial activity but reduce IOP modulation) .
- Artificial Neural Networks (ANN) : Train models using physicochemical descriptors (e.g., logP, polar surface area) to predict activity trends and identify outliers .
- Dose-response reassessment : Re-test compounds at non-standard concentrations (e.g., 0.1–100 µM) to rule out false negatives/positives .
Q. What advanced functionalization methods enable selective modification of the this compound core?
- Methodology :
- Nitration : Use HNO₃/H₂SO₄ to introduce nitro groups at position 3 or the benzimidazole fragment, depending on substituent steric effects (yields: 60–75%) .
- Acylation : React with acetyl chloride or benzoyl chloride in pyridine to form 3-acyl derivatives (e.g., 3-acetyl yields: 82–90%) .
- Alkylation : Employ sodium salts of halogenated derivatives (e.g., 2-methyl) with alkyl halides to achieve regioselective methylation (e.g., 9-methyl isomers) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?
- Methodology :
- Docking studies : Simulate interactions with target proteins (e.g., GABA-A receptors for anxiolytic activity) using AutoDock Vina .
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
- QSAR models : Derive predictive equations using descriptors like molar refractivity and hydrogen-bond acceptor counts .
Q. What experimental designs mitigate challenges in scaling up pyrido[1,2-a]benzimidazole synthesis while maintaining yield and purity?
- Methodology :
- Flow chemistry : Implement continuous-flow reactors to reduce side reactions in multicomponent syntheses .
- Green solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to improve eco-friendliness without sacrificing yield .
- Catalyst recycling : Recover GuHCl or heterogeneous catalysts (e.g., zeolites) via filtration for ≥3 reaction cycles .
Data Analysis and Validation
Q. How should researchers address discrepancies in reported synthetic yields for the same derivative across studies?
- Methodology :
- Reproducibility checks : Verify purity of starting materials (e.g., 2-aminobenzimidazole) and reaction atmosphere (e.g., inert vs. aerobic) .
- HPLC-MS monitoring : Track intermediate formation to identify yield-limiting steps (e.g., dehydrogenation-aromatization bottlenecks) .
- Statistical analysis : Apply ANOVA to compare yields under varying conditions (e.g., temperature, catalyst loading) .
Q. What analytical techniques are critical for confirming regioselectivity in functionalized derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
